(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Description
Properties
IUPAC Name |
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369267 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10512-89-7 | |
| Record name | (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug development, offering a structured presentation of key data, detailed experimental methodologies, and visual workflows to support further research and application.
Core Physicochemical Data
This compound, a proline analog, possesses a unique stereochemistry that influences its biological activity and physical characteristics. Below is a summary of its key identifying and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | trans-3-Methyl-L-proline | PubChem[1] |
| CAS Number | 10512-89-7 | PubChem[1][2] |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| Appearance | White to beige crystalline powder | Thermo Fisher Scientific[3] |
| Optical Rotation | -26° to -30° (c=0.7 in H₂O at 25°C, 589 nm) | Thermo Fisher Scientific[3] |
| Melting Point | Data not available. For the related compound, trans-3-hydroxy-L-proline, a melting point of 228-236°C with decomposition is reported.[4] | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| Solubility | Data not available. For the related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, a solubility of 100 mg/mL in water is reported.[5] | N/A |
| XLogP3 | -1.9 | PubChem[1] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of amino acid derivatives like this compound are crucial for reproducible research. The following sections outline standard experimental protocols.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[6][7]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point.
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. This range is reported as the melting point.
References
- 1. This compound | C6H11NO2 | CID 2724879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Acide (2S,3S)-3-méthylpyrrolidine-2-carboxylique, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Melting Point of 2-(aminomethyl)dicarboxylic Acids by Open Capillary Method - STEMart [ste-mart.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stereoselective Synthesis of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid: A Technical Guide
An In-depth Review of Synthetic Strategies, Experimental Protocols, and Quantitative Analysis for Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged motif in a multitude of biologically active compounds and pharmaceuticals. Among these, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid stands as a crucial building block, demanding precise stereochemical control in its synthesis. This technical guide provides a comprehensive overview of the stereoselective synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. This document details key synthetic methodologies, complete experimental protocols, and a comparative analysis of quantitative data.
Introduction to Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the diastereoselective construction of the two contiguous stereocenters in the cis configuration. The main strategies employed to achieve this include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of proline or other amino acids, to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as hydrogenation or Michael additions, on prochiral substrates.
-
Substrate-Controlled Diastereoselection: Leveraging the inherent stereochemistry of a chiral substrate to direct the formation of new stereocenters.
This guide will focus on a particularly effective and well-documented approach that combines elements of chiral pool synthesis and substrate-controlled diastereoselection, culminating in a highly efficient route to the target molecule.
Core Synthetic Pathway
A robust and high-yielding pathway to this compound involves a two-stage process. The first stage focuses on the stereoselective synthesis of a key intermediate, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate. The second stage involves the deprotection of this intermediate to yield the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound. This data is compiled from literature sources and provides a benchmark for the efficiency of the described methodologies.
| Step | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| 1. Synthesis of Intermediate | ||||||
| 1a. N-Boc Protection & Esterification | L-pyroglutamic acid | Boc₂O, then CH₂N₂ | Methyl (S)-5-oxo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | >95 | >99% ee | |
| 1b. Reduction & Mesylation | Methyl (S)-5-oxo-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate | LiBH₄, then MsCl, Py | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate | ~85 (2 steps) | >99% ee | |
| 1c. Elimination | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate | DBU | Methyl 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate | ~90 | >99% ee | |
| 1d. Diastereoselective Michael Addition | Methyl 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate | Me₂CuLi | Methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate | ~80 | >95:5 dr | |
| 2. Deprotection | ||||||
| 2a. Hydrolysis and Acidolysis | Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate | HCl (aq) | This compound hydrochloride | 90 | >99% ee | Oba, M. et al. |
| 2b. Ion Exchange | This compound hydrochloride | Dowex 50WX8 (NH₄⁺ form) | This compound | >95 | >99% ee | Oba, M. et al. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended to be a guide for laboratory execution.
Stage 1: Synthesis of Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate
This multi-step synthesis begins with a chiral pool starting material, L-pyroglutamic acid, to establish the initial stereocenter.
1a. N-Boc Protection and Esterification of L-pyroglutamic acid
To a solution of L-pyroglutamic acid (1 equiv.) in a suitable solvent such as a mixture of dioxane and water is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., NaHCO₃, 2.5 equiv.). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the crude N-Boc-pyroglutamic acid is dissolved in a mixture of methanol and diethyl ether. A solution of diazomethane in diethyl ether is added portion-wise at 0 °C until a persistent yellow color is observed. The reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure to afford the methyl ester.
1b. Reduction of the Lactam and Mesylation of the Resulting Alcohol
The N-Boc protected pyroglutamate methyl ester (1 equiv.) is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄, 1.5 equiv.) is added portion-wise, and the reaction is stirred at 0 °C for several hours. The reaction is quenched by the slow addition of water, followed by an aqueous workup to yield the corresponding 4-hydroxyproline derivative. This intermediate is then dissolved in anhydrous dichloromethane and pyridine (2 equiv.). The solution is cooled to 0 °C, and methanesulfonyl chloride (MsCl, 1.2 equiv.) is added dropwise. The reaction is stirred at room temperature until completion. An aqueous workup provides the mesylated product.
1c. Elimination to Form the Pyrroline Intermediate
The mesylated proline derivative (1 equiv.) is dissolved in an anhydrous aprotic solvent such as toluene. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv.) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a mild acid and brine, and the organic layer is dried and concentrated to yield the Δ³-pyrroline-2-carboxylate.
1d. Diastereoselective Michael Addition
In a flame-dried flask under an inert atmosphere, copper(I) iodide (1.1 equiv.) is suspended in anhydrous diethyl ether and cooled to -78 °C. Methyllithium (2.2 equiv.) is added dropwise, and the mixture is stirred to form lithium dimethylcuprate (Me₂CuLi). A solution of the Δ³-pyrroline-2-carboxylate (1 equiv.) in anhydrous diethyl ether is then added dropwise at -78 °C. The reaction is stirred at this temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction with diethyl ether, the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate. The cis stereochemistry is the major diastereomer formed due to the steric hindrance of the bulky N-Boc group directing the incoming nucleophile to the opposite face.
Stage 2: Deprotection to this compound
This final stage involves the removal of both the N-Boc protecting group and the methyl ester to yield the target amino acid.
2a & 2b. Acidic Hydrolysis and Ion-Exchange Chromatography
The methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate (1 equiv.) is suspended in a 6 M aqueous solution of hydrochloric acid. The mixture is heated at reflux for 3 hours. After cooling to room temperature, the solution is concentrated under reduced pressure to remove water and excess HCl, yielding the crude hydrochloride salt of the amino acid. The residue is then dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin (NH₄⁺ form). The column is washed with water to remove any remaining impurities. The desired amino acid is then eluted with an aqueous solution of ammonium hydroxide. The fractions containing the product are collected and concentrated under reduced pressure to give this compound as a solid.[1]
Mandatory Visualizations
The following diagrams illustrate the key synthetic transformations and logical relationships within the described synthesis.
Conclusion
This technical guide has outlined a detailed and efficient stereoselective synthesis of this compound. By leveraging a chiral pool starting material and a diastereoselective Michael addition, the desired cis stereochemistry is established with high fidelity. The provided experimental protocols and quantitative data offer a solid foundation for the practical implementation of this synthesis in a research and development setting. The methodologies described herein are robust and can be adapted for the synthesis of other substituted pyrrolidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Conformational Analysis of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog, presents a fascinating case for conformational analysis due to the stereochemical constraints imposed by its bicyclic structure and substituents. The puckering of the pyrrolidine ring and the orientation of its methyl and carboxylic acid groups are critical determinants of its three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides a comprehensive framework for elucidating the conformational landscape of this molecule, integrating high-level computational modeling with experimental validation. We will delve into the theoretical underpinnings of pyrrolidine conformation, present a detailed, step-by-step workflow for computational analysis, and outline key NMR spectroscopic techniques for experimental verification, culminating in a discussion of the implications for rational drug design.
Introduction: The Significance of Conformational Rigidity
Proline and its derivatives are unique among amino acids, imparting significant conformational constraints on peptides and proteins.[1] The cyclic nature of the pyrrolidine ring restricts the backbone dihedral angle φ, often inducing turns in peptide chains.[1] Introducing substituents, such as the methyl group in this compound, further refines these conformational preferences. Understanding the dominant three-dimensional structures of this molecule is paramount for drug development, as molecular shape is a key determinant of binding affinity and specificity to biological targets like enzymes and receptors. This guide offers a robust, integrated strategy for defining the conformational ensemble of this compound, providing a critical tool for medicinal chemists and structural biologists.
Fundamentals of Pyrrolidine Ring Pseurotation
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain.[2] These puckers are typically described by two principal forms: the "envelope" and "twist" conformations. The nomenclature for proline ring puckering is based on the position of the Cγ carbon relative to the plane of the other ring atoms and the carbonyl group of the amino acid.
-
Endo Pucker: The Cγ is displaced on the same side as the carbonyl group. This conformation is associated with more extended peptide backbone structures.[3]
-
Exo Pucker: The Cγ is displaced on the opposite side of the carbonyl group. This pucker is often found in more compact helical structures.[3]
The presence of substituents dramatically influences the equilibrium between these states. Electron-withdrawing groups, for instance, can favor a specific pucker due to stereoelectronic effects like the gauche effect.[3][4] In this compound, the cis relationship between the C2-carboxylic acid and the C3-methyl group will create specific steric interactions that favor certain puckered forms, which can be predicted and validated through the methods outlined below.
Caption: Factors influencing pyrrolidine ring pucker equilibrium.
A Validated Workflow for Conformational Analysis
A synergistic approach combining computational exploration with experimental validation provides the most accurate and comprehensive understanding of a molecule's conformational preferences.[5][6] This workflow is designed to be self-validating at each stage, ensuring a high degree of confidence in the final structural model.
Caption: Integrated workflow for conformational analysis.
Detailed Protocol: Computational Analysis
This protocol provides a step-by-step guide for performing a rigorous in silico conformational analysis.
Step 1: Initial 3D Structure Generation
-
Action: Generate the 3D structure of this compound using a molecular builder. Ensure the correct stereochemistry is defined.
-
Causality: This initial structure is the starting point for the conformational search. An accurate initial geometry, particularly the correct stereoisomer, is critical for relevant results.[7][8]
Step 2: Molecular Mechanics (MM) Conformational Search
-
Action: Perform a broad conformational search using a robust molecular mechanics force field (e.g., OPLS4 or MMFF94s). Employ a method like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search.
-
Causality: MM methods are computationally inexpensive and ideal for rapidly exploring a wide range of the potential energy surface to identify a large set of possible conformers without getting trapped in local minima.[9]
Step 3: Clustering and Selection
-
Action: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy. Select the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
Causality: This step removes redundant structures and focuses computational resources on the most energetically plausible conformers for higher-level analysis.
Step 4: Quantum Mechanics (QM) Refinement
-
Action: Optimize the geometry and calculate the single-point energy of each selected conformer using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP-D3/6-31G**). Incorporate a solvent model (e.g., PCM for water) to simulate solution-phase conditions.
-
Causality: QM methods provide significantly more accurate energies and geometries by explicitly treating electronic effects.[6] A solvent model is crucial as conformational preferences can be highly dependent on the polarity of the environment.[10]
Step 5: Population Analysis
-
Action: Calculate the relative Gibbs free energies of the optimized conformers and determine their expected population at room temperature using the Boltzmann distribution.
-
Causality: This step quantifies the probability of each conformer's existence in the equilibrium ensemble, allowing for direct comparison with experimental data that reflects a population-weighted average.
Data Presentation: Predicted Conformational Landscape
The computational results should be summarized in a clear, comparative format.
| Conformer ID | Ring Pucker | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-01 | Cγ-exo | -35.2° | 0.00 | 75.3 |
| Conf-02 | Cγ-endo | +38.1° | 1.15 | 12.1 |
| Conf-03 | Cβ-exo, Cγ-endo (Twist) | +15.5° | 1.89 | 5.5 |
| Conf-04 | Cγ-exo (alternate) | -25.8° | 2.50 | 7.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Validation with NMR Spectroscopy
Computational models must be validated by experimental data to be considered trustworthy.[5][11] NMR spectroscopy is an exceptionally powerful tool for studying solution-phase conformations.[12][13]
Key NMR Experiments and Their Interpretation
1. J-Coupling (Scalar Coupling) Analysis:
-
Protocol: Acquire a high-resolution 1D ¹H NMR spectrum. Use spectral simulation to extract the vicinal coupling constants (³J) between protons on the pyrrolidine ring.
-
Interpretation: The magnitude of ³J values is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental ³J values with those predicted for each computationally-derived low-energy conformer, one can determine which conformer best fits the data.[14]
2. Nuclear Overhauser Effect (NOE) Analysis:
-
Protocol: Perform a 2D NOESY or ROESY experiment.
-
Interpretation: NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. The pattern of observed NOEs provides a set of distance restraints that can be used to validate a specific 3D structure. For example, a strong NOE between the proton on C2 and a proton on C3 would confirm their cis relationship and help define the ring pucker.[13]
3. ¹³C Chemical Shift Analysis:
-
Protocol: Acquire a ¹H-¹³C HSQC spectrum.
-
Interpretation: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the ring pucker conformation.[12] A downfield shift for Cγ is often indicative of an exo pucker, while an upfield shift suggests an endo pucker.
Integrating Computational and Experimental Insights
The ultimate goal is a unified model where computational and experimental data converge. If the predicted lowest-energy conformer's properties (J-couplings, predicted NOEs, ¹³C shifts) match the experimental NMR data, it provides strong evidence for that conformer being the dominant species in solution. Discrepancies may indicate that the molecule exists as a dynamic average of several conformations, in which case the experimental data should match the Boltzmann-weighted average of the properties of the low-energy conformers.
Implications for Drug Design
A validated conformational model of this compound is a powerful asset in drug development. It allows for:
-
Structure-Based Design: The dominant conformer can be used for docking studies to predict binding modes to a target protein with higher accuracy.
-
Pharmacophore Modeling: The 3D arrangement of key functional groups (amine, carboxylic acid, methyl group) in the low-energy conformer defines the pharmacophore, guiding the design of new analogs with improved activity.
-
Conformational Restriction: By understanding the natural puckering preference, medicinal chemists can design new derivatives that lock the molecule into the bioactive conformation, potentially increasing potency and reducing off-target effects.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical certainty of experimental spectroscopy. The workflow presented in this guide—from broad MM searching to precise QM refinement and validation with NMR—provides a reliable pathway to define the molecule's three-dimensional structure in solution. The resulting conformational model is not merely an academic exercise but a critical piece of intelligence for designing next-generation therapeutics with enhanced precision and efficacy.
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. (2R,3S)-2-methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 82418724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH | Scilit [scilit.com]
CAS number and IUPAC name for (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog, holds significance in the field of medicinal chemistry and drug development. Its rigidified cyclic structure serves as a valuable scaffold for introducing conformational constraints in peptides and peptidomimetics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and the broader context of its potential applications based on the activities of related proline derivatives. Due to the limited publicly available data on the specific biological activity of the (2S,3S) isomer, this document also includes information on other stereoisomers of 3-methylproline to provide a comparative context for its potential role in modulating biological systems.
Chemical Identity
IUPAC Name: this compound[1]
CAS Number: 10512-89-7[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | White to beige crystalline powder | Thermo Fisher Scientific |
| Specific Optical Rotation | -26° to -30° (c=0.7 in H2O at 25°C, 589 nm) | Thermo Fisher Scientific |
Synthesis
The synthesis of this compound has been reported via a two-step process starting from a protected precursor, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate.
Experimental Protocol
Step 1: Deprotection The starting material, methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate, is subjected to reflux with hydrogen chloride in an aqueous solution for 3 hours. This step removes the N-tert-butoxycarbonyl (Boc) protecting group.
Step 2: Purification The resulting crude product is then purified using ion-exchange chromatography with Dowex 50Wx8 resin and ammonium hydroxide as the eluent to yield the final product, this compound, with a reported yield of 90%.
Synthesis Workflow
Biological Context and Potential Applications
The introduction of a methyl group at the 3-position of the pyrrolidine ring can favor specific ring puckering (Cγ-exo or Cγ-endo), which in turn influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This has implications for the design of peptidomimetics targeting protein-protein interactions, enzyme inhibitors, and G-protein coupled receptors.
General Role of 3-Substituted Prolines in Peptide Structure
The incorporation of 3-substituted prolines into a peptide sequence can enforce a particular secondary structure, such as a β-turn or a polyproline II helix. This structural rigidification can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.
Comparative Data of 3-Methylproline Stereoisomers
In the absence of specific biological data for the (2S,3S) isomer, this section provides available information on other stereoisomers of 3-methylproline to offer a comparative perspective. It is crucial to note that stereochemistry can significantly impact biological activity.
| Compound | Biological Context/Activity | Reference |
| (2S,3R)-3-Methylproline | Component of actinomycin antibiotics. | J. Am. Chem. Soc. 1967, 89, 23, 6210–6212 |
| (2R,3S)-3-Methylproline | Studied for its effect on actinomycin biosynthesis. | J. Biol. Chem. 1968, 243, 1833-1838 |
| (2R,3R)-3-Methylproline | Investigated in the context of actinomycin biosynthesis. | J. Biol. Chem. 1968, 243, 1833-1838 |
Conclusion
This compound is a synthetically accessible proline analog with potential applications in peptide and peptidomimetic design. While direct biological activity data for this specific isomer is limited, the well-established role of 3-substituted prolines in medicinal chemistry suggests its utility as a tool for modulating peptide conformation and function. Further research is warranted to elucidate the specific biological profile of this compound and its potential as a scaffold in the development of novel therapeutics. Researchers and drug development professionals are encouraged to consider this and other proline analogs in their structure-activity relationship (SAR) studies to explore new avenues for therapeutic intervention.
References
Thermodynamic Stability of 3-Methylproline Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of 3-methylproline isomers. Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure. The introduction of a methyl group at the 3-position further influences the stereochemistry and energetic landscape of the molecule, impacting its role in peptide structure and function. Understanding the relative stability of these isomers is critical for applications in peptide design, medicinal chemistry, and drug development.
Introduction to 3-Methylproline Isomerism
3-Methylproline exists as multiple isomers, primarily arising from two sources:
-
Diastereomerism at the C3 position: The methyl group can be on the same side of the ring as the carboxyl group (cis or syn configuration) or on the opposite side (trans or anti configuration). This results in two diastereomers: (2S,3S)-3-methylproline and (2S,3R)-3-methylproline.
-
Conformational Isomerism: Like proline, 3-methylproline exhibits two main conformational features:
-
Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations, typically described as Cγ-endo (down pucker) or Cγ-exo (up pucker).
-
Peptide Bond Isomerization: The peptide bond preceding the proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier for this isomerization is lower than for other amino acids, making both forms accessible under physiological conditions.
-
The interplay of these isomeric forms dictates the conformational preferences and, consequently, the thermodynamic stability of 3-methylproline-containing peptides.
Quantitative Thermodynamic Data
As a representative example of the energetic differences between conformers of proline-containing peptides, the following table summarizes DFT calculations for N-acetyl-L-prolyl-L-proline-N'-methylamide. These values illustrate the small energy differences that govern conformational preferences.
Table 1: Relative Internal Energies of Ac-L-Pro-L-Pro-NHMe Conformers
| Conformer | Relative Internal Energy (kcal/mol) |
| t-εL-t (Global Minimum) | 0.00 |
| t-αL-t | 3.33 |
| Another t-εL-t variant | 3.58 |
Data calculated at the B3LYP/6-31+G(d) level of theory.[1] "t" refers to a trans peptide bond. εL and αL refer to specific regions of the Ramachandran plot.
Qualitative findings from the literature indicate that for 3-methylproline, the trans relationship between the methyl group and the carboxyl function (the anti or (2S,3R) isomer) is generally considered to be the thermodynamically more stable diastereomer due to reduced steric hindrance. A cis-3-methyl substituent ((2S,3S) isomer) has a more pronounced conformational effect, stabilizing the Cγ-endo puckering of the pyrrolidine ring.[1]
Experimental and Computational Protocols
Determining the thermodynamic stability of 3-methylproline isomers involves a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for characterizing the conformational isomers of proline derivatives in solution.
Objective: To identify and quantify the populations of cis and trans peptide bond isomers and different ring pucker conformations.
Methodology:
-
Sample Preparation:
-
Synthesize the desired 3-methylproline-containing peptide (e.g., Ac-(2S,3R)-3-MePro-NHMe).
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key Experiments:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities. A strong Hα(i-1) to Hδ(proline) NOE is characteristic of a cis X-Pro peptide bond, while a strong Hα(i-1) to Hα(proline) NOE indicates a trans bond.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances. The chemical shifts of proline Cβ and Cγ are particularly sensitive to the cis/trans isomerization.
-
Variable Temperature Studies: Acquire spectra at a range of temperatures (e.g., 283 K to 313 K) to assess the temperature dependence of isomer populations and calculate thermodynamic parameters (ΔH°, ΔS°) using the Van't Hoff equation.
-
-
-
Data Analysis:
-
Integrate the well-resolved peaks corresponding to the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations.
-
Calculate the equilibrium constant (K = [trans]/[cis]).
-
Calculate the Gibbs free energy difference (ΔG° = -RT ln K).
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are used to model the isomers in the gas phase or in solution and to calculate their relative energies and thermodynamic properties.
Objective: To determine the optimized geometries, relative electronic energies, and Gibbs free energies of the different diastereomers and conformers of 3-methylproline.
Methodology:
-
Model System Construction:
-
Build the initial 3D structures of the 3-methylproline isomers (e.g., (2S,3S)-3-methylproline and (2S,3R)-3-methylproline) and their various conformers (Cγ-endo/exo, cis/trans preceding peptide bond if modeled as a dipeptide).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization calculations using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set .
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
Calculate the single-point electronic energy of each optimized conformer at a higher level of theory if necessary.
-
The relative stability is determined by comparing the total energies (electronic energy + ZPVE) or the Gibbs free energies of the different isomers.
-
-
Solvation Modeling (Optional but Recommended):
-
To simulate the solution phase, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM) , during the geometry optimization and energy calculations.
-
-
Software:
-
These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Visualizations of Isomeric Relationships
The following diagrams illustrate the key isomeric relationships for 3-methylproline.
Caption: Diastereomers and ring pucker conformers of 3-methylproline.
Caption: Integrated workflow for determining thermodynamic stability.
Conclusion
The thermodynamic stability of 3-methylproline isomers is a complex interplay of stereochemistry at the C3 position and conformational equilibria of the pyrrolidine ring and the preceding peptide bond. The trans or anti diastereomer, (2S,3R)-3-methylproline, is generally the more stable form. A thorough understanding of these energetic landscapes, achieved through a combination of high-field NMR spectroscopy and DFT calculations, is essential for the rational design of peptides and peptidomimetics. The detailed protocols provided in this guide offer a robust framework for researchers to investigate these properties, enabling the strategic use of 3-methylproline to control peptide conformation and enhance biological activity in drug discovery applications.
References
The Discovery and Enduring Impact of Substituted Proline Analogs: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, conformational effects, and therapeutic applications of substituted proline analogs for researchers, scientists, and drug development professionals.
Introduction: The Unique Role of Proline and the Rationale for Analogs
Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine incorporated into a pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the peptide backbone, restricting the peptide backbone's phi (φ) torsion angle and influencing the cis-trans isomerization of the preceding peptide bond.[1] These properties make proline a critical residue in defining the three-dimensional structure and function of peptides and proteins, often found in turns and loops of protein structures.
The inherent rigidity of the proline ring has made it an attractive scaffold for medicinal chemists. By introducing substituents onto the pyrrolidine ring, chemists can fine-tune the conformational preferences of the molecule, thereby enhancing its biological activity, selectivity, and pharmacokinetic properties. Substituted proline analogs are designed to be conformationally restricted peptidomimetics, which can lead to improved metabolic stability and bioavailability compared to their more flexible counterparts. This guide provides a comprehensive overview of the discovery, history, synthesis, and application of this important class of molecules in drug development.
A Historical Perspective: Key Milestones in Proline Analog Research
The journey of substituted proline analogs from academic curiosity to blockbuster drugs has been marked by several key discoveries:
-
Early 1960s: The initial synthesis and incorporation of fluorinated proline analogs, such as 4-fluoroproline, were explored to understand the structure of collagen. These early studies demonstrated that substitutions on the proline ring could significantly influence protein stability.
-
1977: The introduction of Captopril, a sulfhydryl-containing dipeptide analog of proline, revolutionized the treatment of hypertension.[2] Its rational design as an inhibitor of the angiotensin-converting enzyme (ACE) marked a paradigm shift in drug discovery, moving from random screening to structure-based design.
-
Late 20th Century: The development of solid-phase synthesis techniques enabled the rapid and efficient creation of diverse libraries of substituted proline analogs, accelerating structure-activity relationship (SAR) studies.
-
Early 21st Century: The "proline editing" approach emerged as a powerful tool for the late-stage functionalization of proline residues within peptides, allowing for the synthesis of a wide array of analogs with diverse functionalities.[3]
-
Present Day: Substituted proline analogs are integral components of numerous FDA-approved drugs for a wide range of therapeutic areas, including cardiovascular disease, diabetes, viral infections, and neurological disorders.[4]
Data Presentation: Quantitative Analysis of Substituted Proline Analogs
The introduction of substituents on the proline ring can dramatically alter the biological activity of the parent molecule. The following tables summarize key quantitative data for various substituted proline analogs, highlighting their potency as enzyme inhibitors.
Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by Proline-Containing Inhibitors
| Compound | Proline Analog Moiety | IC50 (nM) | Target | Reference |
| Captopril | (2S)-1-(3-mercapto-2-methyl-1-oxopropyl)-L-proline | 1.7 | ACE | [2] |
| Enalaprilat | (S)-1-[N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl]-L-proline | 1.2 | ACE | [5] |
| Lisinopril | (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline | 1.0 | ACE | [6] |
| Ramiprilat | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | 2.1 | ACE | [5] |
Table 2: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Proline Analog-Containing Inhibitors
| Compound | Proline Analog Moiety | IC50 (nM) | Target | Reference |
| Sitagliptin | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | DPP-4 | [7] |
| Vildagliptin | (S)-1-[2-({[3-hydroxy-1-adamantyl]amino}acetyl)pyrrolidine-2-carbonitrile] | 62 | DPP-4 | [8] |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 26 | DPP-4 | [8] |
| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | 1 | DPP-4 | [8] |
Experimental Protocols
Synthesis of Substituted Proline Analogs
1. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines
This protocol describes a general method for the solid-phase synthesis of proline analogs using a backboned amide linker (BAL) resin.
-
Resin Preparation: Swell BAL resin in dimethylformamide (DMF).
-
Aldimine Formation: React the resin with an appropriate aldehyde and glycine ester to form a resin-bound aldimine.
-
Alkylation: Deprotonate the α-carbon of the glycine residue with a strong base (e.g., lithium diisopropylamide) and react with a dihaloalkane (e.g., 1-bromo-3-chloropropane) to introduce the proline ring precursor.
-
Hydrolysis: Hydrolyze the imine and ester groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Intramolecular Cyclization: Treat the resin with a base (e.g., diisopropylethylamine) to promote intramolecular cyclization, forming the proline ring.
-
Acylation and Cleavage: Acylate the secondary amine of the proline ring with a desired carboxylic acid and cleave the final product from the resin using strong acid (e.g., trifluoroacetic acid).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Proline Editing: Post-Synthetic Modification of Peptides
This protocol outlines the "proline editing" technique for modifying a hydroxyproline residue within a synthesized peptide.[3]
-
Peptide Synthesis: Synthesize the desired peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis, incorporating Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) at the desired position.
-
Hydroxyl Protection: After coupling the Fmoc-Hyp-OH, protect the hydroxyl group using a suitable protecting group (e.g., trityl chloride).
-
Peptide Elongation: Continue the peptide synthesis to completion.
-
Selective Deprotection: Selectively remove the hydroxyl protecting group (e.g., dilute trifluoroacetic acid for trityl).
-
Modification of Hydroxyl Group:
-
Mitsunobu Reaction: React the free hydroxyl group with a nucleophile (e.g., a phenol or carboxylic acid) under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to achieve inversion of stereochemistry.
-
Oxidation: Oxidize the hydroxyl group to a ketone (4-oxoproline) using an appropriate oxidizing agent (e.g., Dess-Martin periodinane).
-
Fluorination: Convert the hydroxyl group to a fluoride using a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).
-
-
Final Deprotection and Cleavage: Remove all remaining protecting groups and cleave the peptide from the resin.
-
Purification: Purify the modified peptide by RP-HPLC.
Biological Assays
1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).[9][10]
-
Reagents:
-
ACE from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) substrate
-
Borate buffer (pH 8.3)
-
Test compound (substituted proline analog)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
Prepare various concentrations of the test compound.
-
In a microcentrifuge tube, add the ACE solution and the test compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed into ethyl acetate by vortexing and centrifugation.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[11]
-
Reagents:
-
Recombinant human DPP-4
-
Gly-Pro-AMC substrate
-
Tris-HCl buffer (pH 7.5-8.0)
-
Test compound (substituted proline analog)
-
-
Procedure:
-
Prepare a solution of DPP-4 in Tris-HCl buffer.
-
Prepare a solution of Gly-Pro-AMC in Tris-HCl buffer.
-
Prepare various concentrations of the test compound.
-
In a 96-well black microplate, add the DPP-4 solution and the test compound solution (or buffer for control). Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC solution.
-
Immediately measure the fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
Substituted proline analogs, most notably the "-prils," are potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[8][12][13] This pathway plays a crucial role in regulating blood pressure and fluid balance. Inhibition of ACE leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The net effect is a lowering of blood pressure.
Proline Metabolism in Cancer
Recent research has highlighted the critical role of proline metabolism in cancer cell proliferation, survival, and metastasis.[12][13] Cancer cells often exhibit altered proline metabolism, relying on the "proline cycle" for ATP production, redox balance, and the synthesis of macromolecules. This has identified enzymes in the proline metabolic pathway, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), as potential therapeutic targets.
Workflow for Proline Analog Drug Discovery
The discovery and development of drugs based on substituted proline analogs typically follow a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion and Future Directions
Substituted proline analogs have proven to be a remarkably successful class of molecules in drug discovery, a testament to the power of conformational constraint as a design principle. From their origins in the study of collagen to their current use in a multitude of therapies, the journey of proline analogs highlights the synergy between synthetic chemistry, structural biology, and pharmacology.
The future of proline analog research remains bright, with several exciting avenues for exploration:
-
Novel Scaffolds: The design and synthesis of new, more complex bicyclic and spirocyclic proline analogs will continue to provide novel chemical matter with unique three-dimensional shapes.
-
Targeting New Pathways: The emerging roles of proline metabolism in diseases like cancer and neurodegenerative disorders open up new opportunities for targeting enzymes in these pathways with novel proline analog inhibitors.[3][12]
-
Advanced "Proline Editing": Further refinements of late-stage functionalization techniques will enable the creation of even more diverse and complex proline-containing peptides and proteins for therapeutic and research applications.
-
Computational Design: Advances in computational chemistry and machine learning will play an increasingly important role in the rational design of proline analogs with optimized binding affinities and pharmacokinetic properties.
The continued exploration of the rich chemical space of substituted proline analogs promises to deliver the next generation of innovative medicines for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Proline Isomer-Specific Antibodies Reveal the Early Pathogenic Tau Conformation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a proline analog of interest in pharmaceutical research. Due to a lack of specific experimental data in publicly available literature, this document focuses on predicted solubility based on physicochemical principles, outlines detailed experimental protocols for determining solubility, and presents logical workflows for solvent selection and solubility assessment.
Physicochemical Properties and Predicted Solubility
This compound is a cyclic amino acid analog. Its structure, featuring a polar carboxylic acid group and a secondary amine within a pyrrolidine ring, alongside a nonpolar methyl group, suggests a nuanced solubility profile. The zwitterionic character at neutral pH is expected to heavily influence its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| XLogP3-AA | -1.9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White to beige crystalline powder | Thermo Fisher Scientific[2] |
Based on its structure as a proline derivative, a certain degree of aqueous solubility is anticipated. For a similar compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, a high solubility in water of 100 mg/mL has been reported, requiring sonication to achieve.[3] The presence of the methyl group in the target compound may slightly decrease aqueous solubility compared to proline. Solubility in organic solvents is expected to vary significantly with solvent polarity and the ability to form hydrogen bonds.
Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The compound is an amino acid analog capable of forming zwitterions and strong hydrogen bonds with water. |
| Methanol | Moderate to High | The hydroxyl group can hydrogen bond with the solute. | |
| Ethanol | Moderate | Reduced polarity compared to methanol may decrease solubility. | |
| Polar Aprotic | DMSO | Moderate to High | Good hydrogen bond acceptor and high polarity. Often used for compounds with low aqueous solubility.[4] |
| DMF | Moderate | Similar to DMSO, a good hydrogen bond acceptor. | |
| Acetonitrile | Low to Moderate | Less polar than DMSO and DMF. | |
| Nonpolar | Toluene | Very Low | Lack of favorable interactions between the polar solute and nonpolar solvent. |
| Hexane | Very Low | Highly nonpolar solvent, unlikely to dissolve a polar amino acid derivative. | |
| Dichloromethane | Low | While slightly polar, it is a poor hydrogen bonding partner for this solute. |
Experimental Protocols for Solubility Determination
Accurate solubility data is critical for various applications, including reaction optimization, purification, and formulation development. Below are standard protocols for determining the solubility of this compound.
Equilibrium Shake-Flask Method (Gravimetric Analysis)
This is a conventional and reliable method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Pipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point) until a constant weight is achieved.
-
Weigh the container with the dried solute.
-
Calculate the solubility in mg/mL or other appropriate units.
High-Throughput Screening (HTS) Method using UV-Vis Spectroscopy
This method is suitable for rapid screening of solubility in multiple solvents, provided the compound has a chromophore.
Objective: To rapidly estimate the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A library of selected solvents in a 96-well plate format
-
96-well plates (deep-well for incubation, UV-transparent for measurement)
-
Automated liquid handler (optional)
-
Plate shaker with temperature control
-
Plate centrifuge
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Generate a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).
-
Dispense a known, excess amount of the solid compound into the wells of a deep-well plate.
-
Add a fixed volume of each test solvent to the respective wells.
-
Seal the plate and place it on a temperature-controlled shaker for an appropriate equilibration time.
-
Centrifuge the plate to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant from each well to a new UV-transparent 96-well plate.
-
If necessary, dilute the supernatant with a suitable solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of each well using the microplate reader at λmax.
-
Calculate the concentration of the dissolved compound in each solvent using the calibration curve, thus determining the solubility.
Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate logical workflows for solubility assessment and solvent selection in a research and development setting.
References
A Technical Guide to the Applications of Constrained Noncanonical Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the principles, applications, and methodologies surrounding the use of constrained noncanonical amino acids (ncAAs) in peptide and protein engineering. It details how imposing conformational restrictions on these unique building blocks can overcome the inherent limitations of natural peptides, leading to therapeutics and research tools with enhanced stability, affinity, and novel functionalities.
Introduction: Overcoming the Flexibility of Nature
The 20 canonical amino acids that form the basis of life provide a remarkable but limited chemical toolkit. Peptides and proteins derived from these building blocks often suffer from significant therapeutic drawbacks, including poor metabolic stability due to proteolytic degradation and low binding affinity resulting from high conformational flexibility.[1][2] Native peptides exist as a dynamic ensemble of structures in solution; binding to a target requires "freezing" a single bioactive conformation, which carries a substantial entropic penalty.[2]
Constrained noncanonical amino acids (ncAAs) are synthetic or naturally occurring amino acids, not found in the standard genetic code, that incorporate cyclic or rigidifying elements within their structure. By incorporating these rigid components into a peptide sequence, the conformational freedom of the molecule is significantly reduced.[3][4] This pre-organization into a bioactive structure can dramatically enhance binding affinity, increase resistance to proteases, and improve overall pharmacokinetic properties, making them invaluable tools in modern drug discovery and biotechnology.[2][5]
The Principle of Conformational Constraint: A Thermodynamic Advantage
The enhanced performance of constrained peptides is rooted in thermodynamics. The binding of a flexible, linear peptide to its target involves a significant loss of conformational entropy, which is energetically unfavorable. By constraining a peptide, it is "locked" into a conformation that more closely resembles its bound state. This pre-organization minimizes the entropic cost of binding, leading to a more favorable Gibbs free energy change (ΔG) and, consequently, higher binding affinity.[1][2]
Caption: Thermodynamic advantage of constrained vs. unconstrained peptides in target binding.
Key Applications and Quantitative Impact
The unique properties of constrained ncAAs have led to their successful application in numerous fields, most notably in the development of next-generation therapeutics.
Targeting Challenging Protein-Protein Interactions (PPIs)
PPIs are fundamental to cellular processes, but their large, flat interfaces make them notoriously difficult to target with traditional small molecules. Constrained peptides, particularly those stabilized in an α-helical conformation, can mimic the binding motifs of natural proteins and effectively disrupt these interactions.[1][5] This strategy is being actively pursued for targets in oncology, infectious diseases, and metabolic disorders.[1][6]
Enhancing Metabolic Stability and Bioavailability
A primary failure point for peptide drugs is their rapid clearance by proteases. The rigid structures conferred by constrained ncAAs can sterically hinder the approach of these enzymes, dramatically increasing the peptide's half-life.[2] For example, introducing an all-hydrocarbon cross-link ("staple") into a peptide via olefin metathesis has been shown to decrease the rate of proteolytic cleavage by over 40-fold.[7]
| Peptide Modification | Target | Effect on Property | Quantitative Change | Reference |
| Hydrocarbon Staple (i, i+7) | BCL-2 family | Proteolytic Stability | 41-fold decrease in cleavage rate | [7] |
| Incorporation of Ac6c | Opioid Receptor | In Vivo Activity | Generated potent, systemically active analogs | [4][8] |
| DBM Staple | p300 | Binding Affinity | 14-fold increase in affinity (vs. unconstrained) | [5] |
| N-Methylation | Various | Bioavailability | Improves pharmacokinetic properties | [2] |
Engineering Enzymes and Biomaterials
Beyond therapeutics, constrained ncAAs are used to engineer enzymes with enhanced thermal stability or novel catalytic functions.[9][10] The precise structural control offered by these building blocks is also being explored for the creation of new biomaterials with tailored physical and biological properties.[11][12]
Methodologies for Synthesis and Incorporation
The integration of constrained ncAAs into peptides and proteins is achieved through two primary routes: chemical synthesis and biological incorporation.
Caption: General workflow for the development and application of constrained peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse method for chemically synthesizing peptides containing ncAAs.[13] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-protected canonical and constrained noncanonical amino acids.
-
Solid-phase resin (e.g., Rink Amide or Wang resin).
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc-deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents). Add this activation mixture to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 3).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Genetic Code Expansion (GCE)
GCE enables the site-specific incorporation of ncAAs into proteins in living cells.[14] This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that does not cross-react with the host's native machinery. The orthogonal tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced into the gene of interest at the desired incorporation site.[13]
Materials:
-
Host organism (e.g., E. coli strain engineered for GCE).
-
Expression vector containing the gene of interest with an in-frame amber (UAG) codon at the desired site.
-
A separate plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair).
-
The desired noncanonical amino acid.
-
Standard bacterial growth media (e.g., LB broth, M9 minimal media).
-
Inducing agent (e.g., IPTG for lac-based promoters).
Protocol:
-
Transformation: Co-transform the host E. coli strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., M9 minimal media) at 37°C with appropriate antibiotics to an OD600 of 0.6-0.8.
-
ncAA Supplementation: Supplement the culture medium with the noncanonical amino acid to a final concentration of typically 1-10 mM.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-24 hours to allow for protein expression.
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Purification: Purify the ncAA-containing protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged) followed by other purification steps like size-exclusion chromatography.
-
Verification: Confirm the successful incorporation of the ncAA using mass spectrometry.
Conclusion and Future Outlook
Constrained noncanonical amino acids are powerful tools that bridge the gap between small molecules and large biologics. They provide a rational and effective means to design peptide-based molecules with superior drug-like properties. By enforcing conformational rigidity, these modifications can simultaneously improve binding affinity, increase metabolic stability, and fine-tune bioavailability.[2] The continued development of novel constraining strategies, combined with advances in synthetic and biosynthetic incorporation methods, promises to expand the scope of this technology, leading to the discovery of new therapeutics for a wide range of diseases and the creation of novel, functional biomaterials.
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]
- 13. mdpi.com [mdpi.com]
- 14. alfachemic.com [alfachemic.com]
An In-depth Technical Guide to the Structural Comparison of Proline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional properties of proline and its diverse analogs. Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition. The strategic incorporation of proline analogs offers a powerful tool for modulating these properties in drug design and protein engineering. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding and application of these valuable molecules.
Structural and Physicochemical Properties of Proline and Key Analogs
The introduction of substituents or alterations to the pyrrolidine ring of proline profoundly influences its conformational preferences and physicochemical characteristics. These modifications can alter ring pucker, the cis/trans isomerism of the peptide bond, and the overall hydrophobicity and electronic properties of the molecule. Below are tables summarizing key quantitative data for proline and some of its most studied analogs.
Table 1: Physicochemical Properties of Proline and Selected Analogs
| Compound | Molecular Weight ( g/mol ) | pKa (-COOH) | pKa (-NH2+) |
| L-Proline | 115.13 | 1.95 | 10.64 |
| (2S,4R)-4-Hydroxyproline | 131.13 | 1.82 | 9.66 |
| (2S,4S)-4-Fluoroproline | 133.11 | ~1.8 | ~9.0 |
| (2S,4R)-4-Fluoroproline | 133.11 | ~1.8 | ~9.0 |
| Azetidine-2-carboxylic Acid | 101.10 | 1.84 | 10.74 |
| Piperidine-2-carboxylic Acid | 129.16 | 2.19 | 10.70 |
Note: pKa values can vary slightly depending on the experimental conditions.
Table 2: Conformational Preferences of Proline and Analogs
| Amino Acid | Predominant Ring Pucker (in peptides) | Preference for Peptide Bond Conformation (Preceding the Residue) | Key Structural Features |
| L-Proline | Cγ-endo (down) and Cγ-exo (up) are energetically similar[1] | Trans is generally favored, but the energy barrier to cis is low[1] | Five-membered pyrrolidine ring. |
| (2S,4R)-4-Hydroxyproline | Cγ-exo (up)[2] | Strongly favors trans | Hydroxyl group introduces polarity and hydrogen bonding capability. |
| (2S,4S)-4-Fluoroproline | Cγ-endo (down)[3] | Favors cis | Electronegative fluorine atom influences ring pucker through stereoelectronic effects.[4][5] |
| (2S,4R)-4-Fluoroproline | Cγ-exo (up)[3] | Strongly favors trans | Electronegative fluorine atom influences ring pucker through stereoelectronic effects.[4][5] |
| Azetidine-2-carboxylic Acid | Less puckered than proline, can adopt either pucker depending on the backbone[6] | Lower rotational barrier for cis-trans isomerization compared to proline | Four-membered ring, increased ring strain. |
| Piperidine-2-carboxylic Acid | Chair conformation is preferred[6] | Higher steric hindrance may destabilize the planar peptide bond | Six-membered ring, greater conformational flexibility than proline. |
Table 3: Torsional Angles of Proline in Different Conformations
| Conformation | φ (phi) | ψ (psi) | ω (omega) |
| Polyproline II (PPII) Helix | ~ -75° | ~ +145° | 180° (trans) |
| α-Helix | ~ -60° | ~ -45° | 180° (trans) |
| β-Sheet | ~ -135° | ~ +135° | 180° (trans) |
| Cis-proline turn | ~ -60° | Varies | 0° (cis) |
Note: These are idealized values and can vary in actual protein structures.
Experimental Protocols
The characterization of proline and its analogs relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline-containing peptides in solution, including ring pucker and cis/trans isomerization.
Protocol for 2D NMR (COSY and NOESY) of a Proline-Containing Peptide:
-
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.
-
Adjust the pH to the desired value using dilute DCl or NaOD.
-
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to check sample purity and concentration.
-
Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify scalar-coupled protons within the same spin system. This helps in assigning protons within each amino acid residue.
-
Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons belonging to a particular amino acid spin system.
-
Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms to identify protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure and the cis/trans conformation of the X-Pro peptide bond. A strong Hα(i-1)-Hδ(i) NOE is characteristic of a trans peptide bond, while a strong Hα(i-1)-Hα(i) NOE indicates a cis peptide bond.
-
Acquire ¹³C-HSQC (Heteronuclear Single Quantum Coherence) spectra to correlate protons with their directly attached carbons. The chemical shifts of proline Cβ and Cγ are particularly sensitive to the cis/trans isomerism.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in the NOESY spectrum.
-
Quantify the cis and trans populations by integrating the corresponding well-resolved peaks in the 1D or 2D spectra.
-
Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state.
Protocol for Crystallization of a Peptide Containing a Proline Analog:
-
Protein/Peptide Purification: Ensure the sample is of high purity (>95%) and homogeneity.
-
Crystallization Screening:
-
Use commercially available sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A common setup involves mixing 1-2 µL of the protein/peptide solution with an equal volume of the reservoir solution.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully mount a single, well-formed crystal in a cryo-loop.
-
Soak the crystal in a cryoprotectant solution (often the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray beam (synchrotron or in-house source).
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.
-
Solid-Phase Peptide Synthesis (SPPS) for Incorporating Proline Analogs
SPPS is the standard method for chemically synthesizing peptides, allowing for the site-specific incorporation of non-canonical amino acids like proline analogs.
Protocol for Fmoc-based SPPS:
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected proline analog (3-5 equivalents) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the synthesis is complete, wash the peptidyl-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations of Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts related to the function and analysis of proline analogs.
Proline Catabolism and Inhibition
The proline cycle is crucial for cellular metabolism, and its enzymes are targets for drug development. Proline dehydrogenase (PRODH) is the first enzyme in this pathway.
References
- 1. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibition of proline dehydrogenase by proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the asymmetric synthesis of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a chiral substituted proline derivative of interest in medicinal chemistry and drug development. The synthetic strategy employs a diastereoselective methylation of a protected pyroglutamate derived from readily available L-pyroglutamic acid. This multi-step protocol is designed to provide high stereochemical purity and reasonable overall yields. The procedure includes N- and O-protection, diastereoselective alkylation, lactam reduction, and final deprotection.
Introduction
Substituted pyrrolidines are privileged scaffolds in medicinal chemistry, serving as core components in numerous therapeutic agents. Specifically, 3-substituted proline analogues are valuable as conformational constraints in peptides and as chiral building blocks. The synthesis of stereochemically pure this compound presents a challenge in controlling the relative stereochemistry of the two adjacent chiral centers. The protocol described herein utilizes a substrate-controlled diastereoselective methylation of an N-Boc protected methyl pyroglutamate, which is a robust and well-documented strategy for accessing 3-substituted prolines.
Synthetic Pathway Overview
The overall synthetic strategy commences with the protection of commercially available (S)-pyroglutamic acid. The carboxylic acid is converted to its methyl ester, and the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc methyl pyroglutamate. The key step involves the deprotonation at the C3 position with a strong base followed by methylation. The stereochemical outcome is directed by the existing stereocenter at C2. Subsequent reduction of the lactam carbonyl and hydrolysis of the ester and Boc-protecting groups affords the target molecule.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate
-
Esterification: To a stirred suspension of L-pyroglutamic acid (1.0 eq) in anhydrous methanol (5 mL per 1 g of pyroglutamic acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield methyl L-pyroglutamate as a crude solid.
-
N-protection: Dissolve the crude methyl L-pyroglutamate in dichloromethane (10 mL per 1 g of starting pyroglutamic acid). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.
Step 2: Diastereoselective Methylation to yield Methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrrolidine-2-carboxylate
-
Enolate Formation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.
-
Alkylation: Add a solution of Methyl (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired (2S,3S) diastereomer.
Step 3: Reduction of the Lactam to Methyl (2S,3S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylate
-
To a solution of the methylated lactam (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and cautiously quench with methanol. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Step 4: Deprotection to this compound
-
Dissolve the protected pyrrolidine (1.0 eq) in a mixture of 6 M hydrochloric acid and water.[1]
-
Heat the solution to reflux and maintain for 3 hours.[1]
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be further purified by ion-exchange chromatography using a Dowex 50WX8 resin, eluting with aqueous ammonium hydroxide, to yield the final product as a solid.[1]
Data Presentation
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (3S:3R) | Notes |
| 1 | N-Boc-Methyl (S)-Pyroglutamate | 85-95 | N/A | Two-step, one-pot procedure. |
| 2 | Methyl (2S,3S)-N-Boc-3-methyl-5-oxopyrrolidine-2-carboxylate | 60-75 | >10:1 | The key stereochemistry-defining step. Ratio is dependent on conditions. |
| 3 | Methyl (2S,3S)-N-Boc-3-methylpyrrolidine-2-carboxylate | 80-90 | >10:1 | Reduction of the lactam should not affect stereocenters. |
| 4 | This compound | 85-95 | >10:1 | Final deprotection and purification step.[1] |
Safety Precautions
Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride, n-butyllithium, and borane are highly reactive and should be handled with extreme care. All reactions should be performed under an inert atmosphere (nitrogen or argon) where specified.
References
Application Notes and Protocols for (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an Organocatalyst for Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an organocatalyst in asymmetric aldol reactions. While specific data for this particular catalyst is limited in published literature, the protocols and data presented herein are based on the well-established catalytic activity of L-proline and its derivatives, which are expected to exhibit a similar reaction mechanism. These notes serve as a comprehensive guide for researchers looking to explore the catalytic potential of this compound in the stereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable intermediates in drug development.
Introduction to Organocatalyzed Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemistry of these reactions, with small chiral organic molecules like L-proline and its derivatives serving as efficient and environmentally benign catalysts. These catalysts operate via an enamine-based mechanism, mimicking the action of natural Class I aldolase enzymes. The pyrrolidine scaffold is a key structural motif in many of these catalysts, providing a rigid framework that facilitates high stereocontrol. This compound, a substituted proline analog, is a promising candidate for this class of organocatalysts.
Proposed Catalytic Cycle
The catalytic cycle for an amine-catalyzed aldol reaction is initiated by the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the aldol reaction catalyzed by a pyrrolidine derivative.
Representative Experimental Data
Disclaimer: The following data is representative of typical results obtained with L-proline and its derivatives in the asymmetric aldol reaction between acetone and various aldehydes. These values should be considered as a benchmark for optimizing reactions with this compound.
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Benzaldehyde | DMSO | rt | 24 | 95 | 95:5 | 99 |
| 2 | 4-Nitrobenzaldehyde | DMSO | rt | 4 | 98 | >99:1 | >99 |
| 3 | 4-Methoxybenzaldehyde | DMSO | rt | 48 | 85 | 90:10 | 98 |
| 4 | Isovaleraldehyde | DMSO | rt | 24 | 60 | - | 97 |
| 5 | Cyclohexanecarboxaldehyde | DMSO | rt | 72 | 75 | 98:2 | >99 |
Detailed Experimental Protocols
The following are generalized protocols for performing an asymmetric aldol reaction using a proline-based organocatalyst. These should be adapted and optimized for the specific substrates and catalyst used.
General Protocol for the Aldol Reaction in an Organic Solvent
This protocol is a representative procedure for the reaction between a ketone and an aldehyde.
Materials:
-
This compound (or other proline-based catalyst) (10-30 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0-10.0 mmol, can also be the solvent)
-
Anhydrous Solvent (e.g., DMSO, DMF, CH3CN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the organocatalyst.
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the ketone to the reaction mixture.
-
Add the aldehyde to initiate the reaction.
-
Stir the reaction mixture at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and analyzing an organocatalyzed aldol reaction.
Caption: General experimental workflow for an organocatalyzed aldol reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions under inert atmosphere require proper training and equipment.
Conclusion
This compound holds potential as a chiral organocatalyst for asymmetric aldol reactions. While direct experimental data is not yet widely available, the protocols and representative data presented in these application notes, based on the performance of analogous proline-based catalysts, provide a solid foundation for researchers to explore its catalytic efficacy. Optimization of reaction conditions will be crucial to achieve high yields and stereoselectivities. The development of new, efficient, and selective organocatalysts is of significant interest to the scientific and drug development communities, and further investigation into the catalytic applications of this compound is warranted.
Application Notes: Incorporation of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid into Peptides
Introduction
The incorporation of non-canonical, constrained amino acids into peptide sequences is a powerful strategy in modern medicinal chemistry and drug discovery.[1] (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a substituted proline analog, offers a unique tool for introducing conformational rigidity into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation that is better suited for binding a target protein, potentially leading to enhanced potency, selectivity, and metabolic stability. Peptides containing such constrained residues are being explored for a wide range of therapeutic applications, including oncology, infectious diseases, and autoimmune disorders.
Biological Context: Modulating Protein-Protein Interactions
A primary application for peptides incorporating this compound is the modulation of protein-protein interactions (PPIs).[2] Many disease pathways are driven by specific PPIs that are challenging to target with traditional small molecules due to their large and often flat interaction surfaces. Constrained peptides can mimic the secondary structures, such as α-helices or β-turns, that are critical for these interactions.[3] By introducing this compound, the peptide's conformation can be locked, enhancing its ability to disrupt a targeted PPI with high affinity and specificity, thereby inhibiting a downstream signaling cascade.
Caption: Inhibition of a Protein-Protein Interaction (PPI) signaling pathway.
Data Presentation: Representative Peptide Synthesis
The following table summarizes the expected quantitative data for the solid-phase synthesis of a model tripeptide, Ac-Tyr-(2S,3S)-3-Me-Pro-Phe-NH₂, incorporating the title amino acid. The data are representative of typical outcomes for Fmoc-based solid-phase peptide synthesis (SPPS).
| Parameter | Value | Method/Instrument |
| Peptide Sequence | Acetyl-Tyr-(2S,3S)-3-Me-Pro-Phe-NH₂ | - |
| Molecular Formula | C₂₇H₃₄N₄O₅ | - |
| Theoretical Mass (M+H)⁺ | 511.26 g/mol | Mass Calculation |
| Observed Mass (M+H)⁺ | 511.28 g/mol | ESI-MS |
| Crude Purity | > 85% | Analytical RP-HPLC |
| Final Purity | > 98% | Analytical RP-HPLC |
| Overall Yield | 65% | Gravimetric |
Experimental Protocols
The following protocols describe the manual solid-phase peptide synthesis (SPPS) of a model peptide amide using Fmoc/tBu chemistry.[4][5]
Workflow Overview
The synthesis follows a cyclical process of deprotection and coupling to elongate the peptide chain on a solid support, followed by final cleavage and purification.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the assembly of Ac-Tyr(tBu)-(2S,3S)-3-Me-Pro-Phe-NH₂ on Rink Amide resin.
-
Resin Preparation:
-
Place Rink Amide resin (0.1 mmol scale) in a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes with gentle agitation.[6]
-
Drain the DMF.
-
-
Fmoc-Phenylalanine Coupling:
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the resin's Fmoc group. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[5]
-
Activation: In a separate tube, dissolve Fmoc-Phe-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (a negative test indicates a free primary amine is absent).[7] If the test is positive, repeat the coupling step.
-
Wash the resin as described above.
-
-
Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid Coupling:
-
Deprotection: Remove the Fmoc group from the resin-bound Phenylalanine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly.
-
Activation: Dissolve Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF. Add DIPEA (0.6 mmol, 6 eq.) and pre-activate for 2 minutes. Note: For sterically hindered amino acids, coupling reagents like HATU or COMU are often preferred.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the constrained nature of this amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitor with a suitable test (e.g., Chloranil test for secondary amines) and wash.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling cycle for the subsequent amino acid: Fmoc-Tyr(tBu)-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF, DCM, and Methanol (MeOH), then dry under vacuum.[7]
-
Protocol 2: Peptide Cleavage, Deprotection, and Purification
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Caution: Handle TFA in a fume hood.[7][8]
-
Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dried peptide-resin.
-
Agitate at room temperature for 3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu from Tyr).[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add the filtrate dropwise to a larger volume of ice-cold diethyl ether (e.g., 40 mL) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers and residual protecting groups.
-
Air-dry the crude peptide pellet to obtain an off-white powder.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[8]
-
Collect fractions corresponding to the major product peak.
-
-
Analysis and Lyophilization:
-
Analyze the pure fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to confirm purity and identity.[7]
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy, white powder. Store at -20°C or below.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 3. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Chiral Separation of 3-Methylproline Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylproline is a substituted amino acid that is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical to the efficacy and safety of the final drug product. Therefore, a reliable and robust analytical method for the separation and quantification of its enantiomers is essential. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-methylproline. The method is based on the successful separation of similar proline derivatives and employs a polysaccharide-based chiral stationary phase. Due to the lack of a strong chromophore in 3-methylproline, a pre-column derivatization step is included to allow for UV detection.[1]
Principle
The enantiomers of 3-methylproline are separated on a chiral stationary phase (CSP) that provides a stereoselective environment. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. In this method, a polysaccharide-based CSP, specifically an amylose derivative, is used. The primary mechanism for chiral recognition of proline derivatives on this type of CSP is hydrogen bonding.[2] To facilitate detection, 3-methylproline is derivatized with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorescent reagent that allows for detection at 465 nm.[1]
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below. These conditions are based on methods developed for structurally similar compounds, such as Boc-2-methylproline, and may require optimization for the specific application.[2]
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 465 nm (after derivatization) |
| Injection Volume | 10 µL |
Experimental Protocols
Standard and Sample Preparation
a. Standard Solution Preparation:
-
Prepare a stock solution of racemic 3-methylproline in a suitable solvent (e.g., ethanol).
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.
b. Sample Preparation:
-
Dissolve the sample containing 3-methylproline in a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
Derivatization Protocol
-
To 1 mL of the standard or sample solution, add an excess of NBD-Cl solution (e.g., 1 mg/mL in ethanol).
-
Add a small amount of a weak base (e.g., sodium bicarbonate) to facilitate the reaction.
-
Heat the mixture at 60 °C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
HPLC Analysis
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the derivatized standard or sample solution.
-
Run the analysis under the specified chromatographic conditions.
-
Identify the peaks corresponding to the two enantiomers based on their retention times. The elution order should be determined by injecting a standard of a single enantiomer if available.
Data Presentation
The following table is an example of how to present the quantitative data obtained from the chiral separation. The values provided are hypothetical and should be replaced with experimental data.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | t_R1 | \multirow{2}{}{Rs = 2 * (t_R2 - t_R1) / (w1 + w2)} | \multirow{2}{}{α = (t_R2 - t_M) / (t_R1 - t_M)} |
| Enantiomer 2 | t_R2 |
t_R1 and t_R2 are the retention times of the two enantiomers. w1 and w2 are the peak widths at the base. t_M is the dead time.
Experimental Workflow
Caption: Experimental workflow for the chiral HPLC separation of 3-methylproline enantiomers.
Discussion
The described method provides a robust starting point for the chiral separation of 3-methylproline enantiomers. The choice of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is based on its proven success in separating similar proline derivatives.[2] The mobile phase composition, particularly the ratio of hexane to ethanol, is a critical parameter that influences the retention and resolution of the enantiomers. A lower percentage of ethanol generally leads to longer retention times and potentially better resolution. The addition of a small amount of TFA to the mobile phase is often necessary to improve peak shape for acidic analytes.
The pre-column derivatization with NBD-Cl is an effective strategy to overcome the poor UV absorbance of 3-methylproline, enabling sensitive detection.[1] It is important to ensure that the derivatization reaction goes to completion to obtain accurate and reproducible results.
Conclusion
This application note provides a detailed protocol for the chiral HPLC separation of 3-methylproline enantiomers. The method utilizes a polysaccharide-based chiral stationary phase and a pre-column derivatization step for UV detection. The provided experimental workflow and data presentation guidelines will be valuable for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds. Method optimization may be required to achieve the desired separation for specific sample matrices.
References
Application Notes and Protocols: N-Protection of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-protection of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The protocols described herein cover the introduction of three common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
The selective protection of the secondary amine in this compound is a critical step in its utilization for peptide synthesis and the development of novel therapeutics. The choice of protecting group is crucial and depends on the subsequent reaction conditions planned in a synthetic route. This note details the procedures for the installation of Boc, Cbz, and Fmoc groups, which offer orthogonal deprotection strategies, providing flexibility in complex molecule synthesis.
Experimental Workflow
The general workflow for the N-protection of this compound involves the reaction of the substrate with an activated protecting group reagent in the presence of a suitable base and solvent. The reaction is typically followed by an aqueous workup and purification to yield the desired N-protected product.
Caption: General experimental workflow for the N-protection of this compound.
Comparative Data of N-Protection Protocols
The following table summarizes the reaction conditions for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups. These protocols are based on general procedures for the protection of amino acids.[1][2][3]
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | 1,4-Dioxane/Water | 12-24 | Room Temperature |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium carbonate (Na₂CO₃) | Water/Dioxane | 2-4 | 0 to Room Temp |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Sodium bicarbonate (NaHCO₃) | Acetone/Water | 4-12 | Room Temperature |
Experimental Protocols
N-Boc-Protection of this compound
This protocol describes the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[1][4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
N-Cbz-Protection of this compound
This protocol details the procedure for the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.[2][5]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.[5]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5]
-
Extract the product with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[5]
N-Fmoc-Protection of this compound
This protocol outlines the protection of the secondary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][6]
Materials:
-
This compound
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 4-12 hours.
-
After completion of the reaction, remove the acetone under reduced pressure.
-
Wash the aqueous residue with diethyl ether.
-
Cool the aqueous layer to 0 °C and acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes: (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Constraint
In the landscape of medicinal chemistry, the quest for molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. L-proline, a unique secondary amino acid, is a common constituent of bioactive peptides and small molecule drugs due to the conformational rigidity it imparts upon molecular scaffolds.[1] However, the proline ring itself still possesses considerable flexibility, primarily through ring puckering (Cγ-endo vs. Cγ-exo conformations) and cis-trans isomerization of the preceding peptide bond.[1][2] Strategic substitution on the pyrrolidine ring offers a powerful tool to further restrict this conformational freedom, effectively "locking" the molecule into a bioactive conformation and minimizing the entropic penalty upon binding to a biological target.[3][4]
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid is a chiral building block that exemplifies this principle. The methyl group at the C3 position acts as a conformational control element, influencing the puckering of the pyrrolidine ring and the equilibrium of the cis/trans amide bond isomers.[5] This application note serves as a comprehensive guide for researchers, providing insights into the strategic advantages of this building block and detailed protocols for its application.
Molecular Profile and Strategic Advantages
The primary advantage of using this compound lies in the predictable conformational control exerted by the 3-methyl group. This substituent introduces specific steric and stereoelectronic effects that modulate the molecule's shape and properties.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 10512-89-7 | [6][7][8] |
| Molecular Formula | C6H11NO2 | [6][7] |
| Molecular Weight | 129.16 g/mol | [6][9] |
| Appearance | White to beige crystalline powder | [7] |
| Optical Rotation | [α]²⁵_D_ = -26° to -30° (c=0.7, H₂O) | [7] |
Conformational Restriction: A Deeper Look
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The energy barrier between these states is low, allowing for rapid interconversion. The introduction of a substituent, such as a methyl group at the C3 position, creates a steric bias that favors one pucker over the other. In the case of the (2S,3S) stereoisomer, this constraint can pre-organize a peptide or small molecule into a conformation that is optimal for receptor binding, thereby enhancing affinity.[2][5]
Caption: Conformational puckering in proline vs. (2S,3S)-3-methylproline.
Core Applications & Structure-Activity Relationship (SAR) Insights
The unique structural properties of this compound make it a valuable building block in several areas of drug discovery.
-
Peptidomimetics and Peptide Stabilization: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogs like 3-methylproline can stabilize specific secondary structures, such as β-turns, and protect the peptide backbone from proteolytic degradation.[5] The methyl group can also provide a beneficial hydrophobic interaction within a receptor's binding pocket.
-
Chiral Scaffolds for Small Molecules: Beyond peptides, this compound serves as a versatile chiral starting material for the synthesis of complex heterocyclic scaffolds.[10][11][12] Its defined stereochemistry provides a robust anchor for asymmetric synthesis, enabling the construction of enantiomerically pure final compounds.
-
Enzyme Inhibitors: Proline and its analogs are frequently found in the active sites of various enzymes, particularly proteases and proline-dependent enzymes like proline dehydrogenase (PRODH).[13][14] Using (2S,3S)-3-methylproline can enhance binding affinity and selectivity by occupying specific hydrophobic sub-pockets within the enzyme's active site. SAR studies often reveal that the precise positioning and stereochemistry of such methyl groups are critical for potency.[15][16]
Experimental Protocols and Workflows
The successful application of this compound requires robust and validated experimental procedures. The following protocols provide detailed, step-by-step methodologies for its incorporation and analysis.
Workflow: From Building Block to Bioactive Compound
Caption: General workflow for the incorporation of the title compound.
Protocol 1: Fmoc Protection of this compound
Rationale: For use in standard solid-phase peptide synthesis (SPPS), the secondary amine must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. This protocol describes a standard procedure for this protection.
Materials:
-
This compound (1.0 eq)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound in a 1:1 mixture of acetone and water. Add sodium bicarbonate and stir until a clear solution is obtained.
-
Fmoc-OSu Addition: Add a solution of Fmoc-OSu in acetone dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup - pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the acetone. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to yield the final, pure Fmoc-(2S,3S)-3-methylproline.
Self-Validation: The final product should be a white solid. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic Fmoc and methylproline signals and the correct molecular ion peak.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Rationale: This protocol outlines the coupling of the Fmoc-protected building block onto a resin-bound peptide using standard coupling reagents. The steric hindrance from the 3-methyl group may require slightly longer coupling times or the use of more potent coupling agents compared to standard proline.[17]
Materials:
-
Fmoc-protected peptide-resin (e.g., on Wang or Rink Amide resin)
-
Fmoc-(2S,3S)-3-methylproline (4.0 eq relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq)
-
HOBt (Hydroxybenzotriazole) (4.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (8.0 eq)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh portion of 20% piperidine for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove all residual piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-(2S,3S)-3-methylproline, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and pre-activate for 2-5 minutes. Expert Insight: The solution should turn yellow, indicating the formation of the active ester.
-
Coupling Reaction: Add the activated coupling cocktail to the deprotected resin. Agitate at room temperature. Trustworthiness Note: Due to potential steric hindrance, allow for a longer coupling time (e.g., 2-4 hours) compared to a standard amino acid.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next deprotection and coupling cycle.
Self-Validation: The completeness of each coupling step is validated in-process by the Kaiser test. Final validation of the full peptide sequence occurs after cleavage and purification, via LC-MS analysis.
Conclusion and Future Outlook
This compound is more than just a substituted amino acid; it is a strategic tool for medicinal chemists to enforce conformational rigidity and enhance the pharmacological properties of peptides and small molecules. Its ability to pre-organize a scaffold into a bioactive conformation can lead to significant improvements in binding affinity and metabolic stability. As our understanding of structure-activity relationships deepens, the rational design and application of such constrained building blocks will continue to be a cornerstone of modern drug discovery.[18][19] The future exploration of other stereoisomers and substitution patterns on the proline ring promises to yield even more sophisticated tools for molecular design.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. A convenient synthetic route to (2 S ,4 S )-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01011A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
Application of Proline Derivatives in Asymmetric Mannich Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Mannich reaction is a powerful tool in organic synthesis for the stereoselective construction of carbon-carbon bonds, leading to the formation of chiral β-amino carbonyl compounds. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and other biologically active molecules.[1] The advent of organocatalysis has revolutionized this field, with the natural amino acid L-proline and its derivatives emerging as highly effective and versatile catalysts.[1][2][3] This approach offers a more sustainable and cost-effective alternative to traditional metal-based catalysts, often providing high levels of enantio- and diastereoselectivity under mild reaction conditions.[2]
This document provides detailed application notes and experimental protocols for utilizing proline and its derivatives in asymmetric Mannich reactions, tailored for researchers in academia and the pharmaceutical industry.
Mechanism of Proline-Catalyzed Asymmetric Mannich Reaction
The catalytic cycle of the proline-catalyzed asymmetric Mannich reaction is generally accepted to proceed through an enamine intermediate.[1] The key steps are as follows:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1]
-
Imine Formation: Concurrently, the aldehyde and amine substrates react to form an electrophilic imine.[1]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the imine, leading to the formation of a new carbon-carbon bond with high stereocontrol. The stereochemical outcome is dictated by the catalyst's chirality and the transition state geometry.
-
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the final β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Proposed mechanism for the proline-catalyzed three-component Mannich reaction.[1]
Key Proline Derivatives and Their Applications
While L-proline itself is a robust and economical catalyst, several of its derivatives have been developed to enhance solubility, catalytic activity, and stereoselectivity.[4][5] These modifications often lead to improved performance in non-polar solvents where proline's efficacy is limited.[4]
| Catalyst | Key Features & Applications |
| L-Proline | The archetypal catalyst, effective for a wide range of ketones, aldehydes, and amines. Typically provides high syn-diastereoselectivity.[1] |
| (S)-Proline | Often used interchangeably with L-proline, providing the same stereochemical outcome. |
| D-Proline | The enantiomer of L-proline, used to synthesize the opposite enantiomer of the Mannich product. |
| β-Proline | Favors the formation of anti-diastereomers, in contrast to the syn-selectivity of α-proline.[1] |
| Tetrazole and Acylsulfonamide Derivatives | Exhibit superior performance to proline with higher yields, better enantioselectivities, and broader solvent compatibility. Effective at lower catalyst loadings.[4] |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Designed to catalyze direct enantioselective anti-selective Mannich-type reactions.[6] |
| 3-Methyl-β-proline | Shows improved yields and enantioselectivities in anti-diastereoselective Mannich reactions, particularly with less reactive ketones.[7] |
Data Presentation: Performance of Proline Derivatives in Asymmetric Mannich Reactions
The following table summarizes representative results for the proline-catalyzed asymmetric Mannich reaction with various substrates.
| Catalyst | Donor | Aldehyde | Amine | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Acetone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 50 | - | 94 |
| L-Proline | Hydroxyacetone | Benzaldehyde | p-Anisidine | DMSO | 72 | 95:5 | 99 |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 95 | >95:5 | 99 |
| (S)-Proline | Acetaldehyde | N-Boc-imine (Aryl) | - | CH₃CN | High | - | High |
| β-Proline | Ketones | Hindered Aldehydes | - | Polar Solvents | High | High anti | High |
| Tetrazole Derivative | Ketones | Aldehydes | Amines | Non-polar Solvents | > Proline | > Proline | > Proline |
Note: This table is a summary of typical results. Specific outcomes may vary depending on the exact substrates and reaction conditions.
Experimental Protocols
General Protocol for a Three-Component Asymmetric Mannich Reaction
This protocol provides a general procedure for a proline-catalyzed three-component Mannich reaction.
Caption: General experimental workflow for a proline-catalyzed Mannich reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Ketone (2.0-10.0 mmol, can also be used as solvent)
-
L-proline (0.1-0.3 mmol, 10-30 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, CH₃CN, or neat)
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Add the anhydrous solvent (if not using the ketone as the solvent).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the ketone (2.0-10.0 mmol) and L-proline (0.1-0.3 mmol).
-
Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino carbonyl compound.
-
Characterize the purified product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Specific Protocol: Mannich Reaction of Acetaldehyde with an N-Boc-imine
This protocol is adapted from the literature for the reaction of acetaldehyde with N-Boc-imines.[8]
Materials:
-
Aryl N-Boc-imine (1.4 mmol)
-
Acetaldehyde stock solution (0.74 M in CH₃CN, 9.5 mL, 7 mmol)
-
(S)-Proline (32.2 mg, 0.28 mmol)
-
Anhydrous CH₃CN
Procedure:
-
Prepare a 0.74 M stock solution of acetaldehyde by adding 0.63 mL of freshly distilled acetaldehyde to 14.37 mL of anhydrous CH₃CN.
-
In a vial at 0 °C, place the aryl N-Boc-imine (1.4 mmol).
-
Via syringe, add the acetaldehyde stock solution (9.5 mL, 7 mmol) to the vial.
-
Add (S)-proline (32.2 mg, 0.28 mmol) to the solution.
-
Stir the resulting mixture at 0 °C for 2-3 hours.
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Factors Influencing the Reaction Outcome
Several factors can influence the yield, diastereoselectivity, and enantioselectivity of the proline-catalyzed Mannich reaction:
-
Catalyst: The choice of proline or its derivative is crucial. While (S)-proline is a cost-effective and robust option, derivatives can offer improved solubility and may alter the stereochemical outcome.[1] For instance, β-proline can favor anti-diastereoselectivity.[1]
-
Solvent: Polar aprotic solvents like DMSO are commonly used.[1] However, some proline derivatives show excellent performance in non-polar solvents.[4]
-
Substrates: A wide variety of ketones (acetone, hydroxyacetone, butanone) and aldehydes can be used.[1] The use of acetaldehyde as a nucleophile with N-Boc-imines has also been successfully demonstrated.[1][8]
-
Temperature: Most reactions proceed efficiently at room temperature. For highly reactive substrates or to enhance selectivity, cooling to 0 °C may be beneficial.[1]
-
Catalyst Loading: Catalyst loading can often be as low as 1-10 mol% while maintaining good yields and stereoselectivities.[6]
Conclusion
The proline-catalyzed asymmetric Mannich reaction is a highly practical and powerful method for the synthesis of enantiomerically enriched β-amino carbonyl compounds.[1] Its operational simplicity, the use of an inexpensive and readily available catalyst, and its broad substrate scope make it a valuable tool for researchers in organic synthesis and drug development.[1] The continued development of novel proline derivatives further expands the versatility and efficiency of this important transformation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conformationally constrained peptide derivatives. Constraining the conformation of peptides is a crucial strategy in drug discovery to enhance their metabolic stability, binding affinity, and cell permeability, thereby overcoming the limitations of linear peptides.[1][2] This document outlines various methods for achieving conformational constraint, including cyclization and stapling, with a focus on practical experimental protocols.
Introduction to Conformationally Constrained Peptides
Linear peptides often suffer from rapid degradation by proteases and possess high conformational flexibility, which can lead to reduced binding affinity for their biological targets.[3] By introducing cyclic structures or other forms of constraints, the peptide is locked into a more bioactive conformation, which can lead to:
-
Improved Stability: Constrained peptides are less susceptible to enzymatic degradation, resulting in a longer plasma half-life.[1]
-
Enhanced Binding Affinity and Selectivity: A rigid structure helps maintain the optimal conformation for binding to a target, leading to stronger and more specific interactions.[1][3]
-
Increased Cell Permeability: Certain constraining techniques, such as hydrocarbon stapling, can improve the ability of peptides to cross cell membranes.[1]
-
Ability to Target "Undruggable" Proteins: Constrained peptides can effectively disrupt large and flat protein-protein interactions (PPIs), which are often challenging for small molecules to target.[1]
Methods for Introducing Conformational Constraints
Several methods have been developed to synthesize conformationally constrained peptides. The choice of method depends on the desired final structure and the specific application.
Peptide Cyclization
Cyclization is a common strategy to reduce the flexibility of a peptide. This can be achieved through various linkages:
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminus and the C-terminus of the peptide.[4][5]
-
Side-Chain-to-Side-Chain Cyclization: A bond is formed between the side chains of two amino acid residues within the peptide sequence.[6][4] Common methods include disulfide bond formation between two cysteine residues and amide bond formation.[4]
-
Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: A less common but effective method involving the linkage of a terminus to an amino acid side chain.[4]
Other notable cyclization chemistries include:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming a stable triazole linkage.[4][7] This approach can be used to create head-to-tail or side-chain-to-side-chain cyclized peptides.[8]
-
Thioether Formation: This method creates a stable thioether bond, often between a cysteine residue and an electrophilic group.[5]
-
Oxime Ligation: This bioorthogonal reaction involves the formation of an oxime bond between a hydroxylamine and a ketone or aldehyde, allowing for cyclization under mild conditions.[9][10]
Peptide Stapling
Stapled peptides are characterized by an all-hydrocarbon "staple" that locks an α-helical peptide into its bioactive conformation.[1] This is typically achieved by incorporating two olefin-bearing unnatural amino acids into the peptide sequence and then forming a covalent bond between them via ring-closing metathesis.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of conformationally constrained peptides using common techniques.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a prerequisite for most cyclization and stapling strategies.[12][13]
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin[12]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid in DCM with DIPEA and add it to the resin. Agitate for 2-4 hours.
-
Capping (Optional): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Add this solution to the resin and agitate for 1-2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a peptide while it is still attached to the solid support.
Materials:
-
Peptide-loaded resin from Protocol 1
-
DMF
-
DIPEA
-
Coupling reagent (e.g., PyBOP, HATU)[12]
Procedure:
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the final amino acid as described in Protocol 1.
-
C-terminal Activation: The C-terminal amino acid is already activated by its linkage to the resin.
-
Cyclization: Add a solution of a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA) in DMF to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[12]
-
Purification: Precipitate the crude cyclic peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol is suitable for peptides that are prone to aggregation or other side reactions on the resin.
Materials:
-
Protected linear peptide (cleaved from a 2-CTC resin to retain side-chain protection)[12]
-
DMF (high volume for high dilution)
-
DIPEA
-
Coupling reagent (e.g., PyBOP, HATU)[12]
Procedure:
-
Cleavage of Protected Peptide: Cleave the linear peptide from the 2-CTC resin using a mild acid solution (e.g., 20% hexafluoroisopropanol in DCM) to keep the side-chain protecting groups intact.[12]
-
Cyclization under High Dilution: Dissolve the protected linear peptide in a large volume of DMF. Add the coupling reagent and DIPEA. The high dilution favors intramolecular cyclization over intermolecular oligomerization.[12]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by mass spectrometry.[12]
-
Solvent Removal: Once the reaction is complete, remove the DMF under vacuum.
-
Deprotection and Purification: Remove the side-chain protecting groups and purify the cyclic peptide as described in Protocol 2.
Logical Flow for Choosing a Cyclization Strategy
Caption: Decision workflow for on-resin vs. solution-phase cyclization.
Protocol 4: Synthesis of Stapled Peptides via Ring-Closing Metathesis
This protocol outlines the synthesis of a hydrocarbon-stapled peptide.
Materials:
-
Fmoc-protected olefin-bearing unnatural amino acids (e.g., (S)-2-(4'-pentenyl)alanine)[11]
-
Linear peptide synthesized on resin containing two olefin-bearing amino acids at appropriate positions (e.g., i, i+4 or i, i+7)[11]
-
Grubbs' catalyst (e.g., first-generation Grubbs' catalyst)[11]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using Protocol 1, incorporating the olefin-bearing amino acids at the desired positions.
-
Resin Preparation for Metathesis: Swell the peptide-resin in DCE or DCM.
-
Ring-Closing Metathesis (RCM): Add a solution of Grubbs' catalyst in DCE or DCM to the resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove the catalyst.
-
Cleavage, Deprotection, and Purification: Cleave the stapled peptide from the resin, deprotect the side chains, and purify using the methods described in Protocol 2.
Quantitative Data on Conformationally Constrained Peptides
The introduction of conformational constraints can significantly improve the biological and pharmacological properties of peptides. The following table summarizes representative data comparing linear peptides with their constrained counterparts.
| Peptide/Target | Constraint Type | Metric | Linear Peptide | Constrained Peptide | Fold Improvement | Reference |
| p53/MDM2 | Hydrocarbon Staple | Binding Affinity (Kd) | > 300 µM | 0.005 µM | > 60,000 | [1] |
| α-Conotoxin Vc1.1 | Disulfide Cyclization | Proteolytic Stability | Low | High | - | [2] |
| SARS-CoV-2 RBD | Cyclic Peptide | Binding Affinity | Not reported | High | - | [2] |
| Integrin α3β1 | Disulfide-cyclized cNGXGXXc | Cell Adhesion | Lower | Higher | - | [2] |
Applications in Drug Discovery
Conformationally constrained peptides are being explored for a wide range of therapeutic applications due to their ability to modulate challenging drug targets.
-
Oncology: Stapled peptides, such as ALRN-6924, are being developed to inhibit protein-protein interactions that drive cancer growth, like the p53/MDM2 interaction.[1]
-
Infectious Diseases: Constrained peptides can block the entry of viruses, such as HIV or influenza, into host cells by targeting viral fusion proteins.[1]
-
Autoimmune Diseases: By mimicking protein surfaces, constrained peptides can be designed to modulate immune responses and restore immune tolerance.[2]
-
Cardiovascular and Metabolic Disorders: These peptides can regulate pathways involved in conditions like hypertension and diabetes.[1]
Signaling Pathway Example: Inhibition of p53/MDM2 Interaction
Caption: Mechanism of action for a stapled peptide inhibiting the p53-MDM2 interaction.
Conclusion
The synthesis of conformationally constrained peptide derivatives represents a powerful approach in modern drug discovery.[1] By employing techniques such as cyclization and stapling, researchers can develop peptide-based therapeutics with enhanced stability, affinity, and specificity. The protocols and information provided herein serve as a guide for the design and synthesis of these promising molecules. Continued innovation in this field is expected to deliver novel therapies for a wide range of diseases.[2]
References
- 1. insightaceanalytic.com [insightaceanalytic.com]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]
- 7. Design and synthesis of cyclic depsipeptides containing triazole (CDPT) rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cyclic peptide libraries using intramolecular oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Use of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid in Foldamer Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foldamers, synthetic oligomers with a propensity to adopt well-defined secondary structures, are at the forefront of biomimetic chemistry and drug discovery. Their ability to mimic peptides and other biomolecules, coupled with enhanced stability and novel functionalities, makes them attractive candidates for therapeutic and material science applications. This document provides detailed application notes and protocols for the use of a specific chiral building block, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid , in the creation of novel foldamers.
The incorporation of constrained amino acid analogs, such as substituted prolines, is a key strategy in foldamer design. The pyrrolidine ring of this compound restricts the peptide backbone's conformational freedom, promoting the formation of stable secondary structures like helices and turns. The methyl group at the 3-position further influences the puckering of the pyrrolidine ring and the overall conformation of the resulting oligomer. These structural constraints can lead to foldamers with increased resistance to proteolytic degradation and improved pharmacokinetic properties.
I. Synthesis of this compound and its N-Protected Derivatives
A crucial first step in the synthesis of foldamers is the preparation of the monomer building block. The following protocols outline the synthesis of this compound and its subsequent protection for solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the deprotection of a precursor molecule.
Materials:
-
Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate
-
Hydrogen chloride (HCl) in water (e.g., 6M HCl)
-
Ammonium hydroxide
-
Dowex 50WX8 resin
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Deprotection of the N-Boc Group:
-
To a solution of methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate in a suitable solvent, add an excess of hydrogen chloride in water.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Hydrolysis and Purification:
-
Dissolve the residue from the previous step in deionized water and add ammonium hydroxide to neutralize the solution.
-
Add Dowex 50WX8 resin and stir the mixture.
-
Filter the resin and wash it thoroughly with deionized water.
-
Elute the product from the resin using an appropriate eluent (e.g., aqueous ammonia).
-
Collect the fractions containing the product and remove the solvent under reduced pressure to yield this compound.[1]
-
Protocol 2: N-Fmoc Protection of this compound for SPPS
For incorporation into a peptide chain using Fmoc-based solid-phase peptide synthesis, the amine of the pyrrolidine ring must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane and water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid.
II. Incorporation into Foldamers via Solid-Phase Peptide Synthesis (SPPS)
Due to the secondary amine within the pyrrolidine ring, this compound is considered an N-methylated amino acid analog. Its incorporation into a growing peptide chain on a solid support presents challenges due to steric hindrance and reduced nucleophilicity. Therefore, specialized coupling protocols are required.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis of foldamers.
Protocol 3: Automated Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for incorporating Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Automated peptide synthesizer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling of this compound:
-
Prepare a solution of Fmoc-(2S,3S)-3-methylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), HATU or PyBOP (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the reaction vessel and allow the reaction to proceed for 1-4 hours. Longer coupling times may be necessary due to steric hindrance.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: secondary amines may give a weak positive or false negative result).
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final foldamer by mass spectrometry and analytical HPLC.
III. Structural Characterization of Foldamers
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of chiral molecules, including peptides and foldamers. The far-UV CD spectrum (190-250 nm) provides characteristic signatures for different secondary structures. For foldamers rich in proline and its analogs, a polyproline type II (PPII) helix is a common secondary structure motif.
Expected CD Spectra:
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Random Coil | - | ~195 |
Note: These are approximate values and can vary depending on the specific sequence and solvent conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the conformation of a foldamer in solution. Key NMR experiments include:
-
1D ¹H NMR: To observe the chemical shifts and coupling constants of protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Inter-residue NOEs are particularly informative for defining secondary structure.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain chemical shifts of carbon and nitrogen atoms, which are also sensitive to conformation.
X-ray Crystallography
For foldamers that can be crystallized, X-ray crystallography provides the most definitive, high-resolution three-dimensional structure. This technique can unambiguously determine bond lengths, bond angles, and torsion angles, providing a detailed picture of the foldamer's conformation in the solid state.
IV. Potential Applications in Drug Development and Research
While specific biological activities for foldamers derived from this compound have not been reported, the unique structural features of these molecules suggest several potential applications.
Logical Relationships in Potential Applications
Caption: Potential applications stemming from the unique properties of these foldamers.
-
Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by short helical or turn motifs. Foldamers that mimic these structures can act as competitive inhibitors of PPIs, which are implicated in numerous diseases, including cancer and infectious diseases.
-
Antimicrobial Agents: The stable, amphipathic structures that can be formed by these foldamers are characteristic of many antimicrobial peptides. These synthetic mimics may exhibit potent antimicrobial activity with a reduced susceptibility to bacterial proteases.
-
Asymmetric Catalysis: The well-defined three-dimensional arrangement of functional groups on a foldamer scaffold can be designed to create novel catalysts for stereoselective chemical reactions.
-
Biomaterials: The self-assembly of foldamers into higher-order structures can be exploited for the development of novel biomaterials, such as hydrogels and nanofibers, for tissue engineering and drug delivery applications.
Conclusion
This compound is a promising building block for the design and synthesis of novel foldamers. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this unique monomer. While further research is needed to fully elucidate the specific structural and biological properties of foldamers derived from this compound, the foundational knowledge of foldamer chemistry suggests a rich landscape for future discoveries in medicine, materials science, and catalysis.
References
Troubleshooting & Optimization
troubleshooting low yield in 3-methylproline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methylproline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 3-methylproline, organized by the synthetic approach.
Route 1: Synthesis from 4-Hydroxyproline
This common route involves the conversion of 4-hydroxyproline to a 3-oxo-proline derivative, followed by the formation of an enol triflate and a subsequent palladium-catalyzed methylation.
Issue 1: Low Yield in Enol Triflate Formation
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Symptom: Incomplete conversion of the 3-oxo-proline intermediate to the enol triflate, leading to a complex mixture and low yield of the desired product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete enolization | Ensure anhydrous conditions and use a strong, non-nucleophilic base like LiHMDS or KHMDS. The temperature should be kept low (-78 °C) to ensure kinetic control of the deprotonation. |
| Degradation of the starting material | The 3-oxo-proline derivative can be unstable. Use freshly prepared material and minimize the time between its synthesis and the triflation step. |
| Inefficient triflating agent | Use a highly reactive triflating agent such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). |
| Side reactions | The presence of water can quench the enolate and the triflating agent. Ensure all glassware is flame-dried and solvents are rigorously dried before use. |
Issue 2: Poor Diastereoselectivity in Palladium-Catalyzed Methylation
-
Symptom: Formation of a mixture of cis and trans 3-methylproline diastereomers with a low ratio of the desired isomer.[1]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Palladium Catalyst | Screen different palladium catalysts and ligands. For instance, a catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) may offer different selectivity compared to a pre-formed catalyst like Pd(PPh₃)₄. |
| Incorrect Reaction Temperature | Temperature can significantly influence diastereoselectivity. It is advisable to run the reaction at a lower temperature for an extended period to favor the thermodynamically more stable product. |
| Influence of the N-Protecting Group | The steric bulk of the N-protecting group can direct the approach of the methylating agent. Consider using a bulkier protecting group like tert-butyloxycarbonyl (Boc) or a directing group to enhance stereocontrol. |
Route 2: Direct Alkylation of Proline Derivatives
This method involves the deprotonation of an N-protected proline ester to form an enolate, which is then alkylated with a methylating agent.
Issue 3: Low Yield of 3-Methylproline
-
Symptom: The overall yield of the desired 3-methylproline is low, with significant amounts of starting material remaining or the formation of multiple byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Enolate Formation | Use a strong base such as Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to ensure complete and regioselective deprotonation at the 3-position. |
| Over-alkylation | The formation of 3,3-dimethylproline can occur. Use of a slight excess (1.1-1.2 equivalents) of the methylating agent is recommended to avoid this side reaction. |
| Epimerization at the 2-position | The acidic proton at the 2-position can also be abstracted, leading to racemization. Maintain a low temperature throughout the reaction and quench it carefully. |
| Silver(I) Oxide Mediated Alkylation Issues | When using methods like Ag₂O mediated alkylation, yields can be variable (reported as 3% to 63%).[1] Optimization of reaction time and temperature is crucial. Ensure the Ag₂O is freshly prepared and activated. |
Issue 4: Poor Diastereoselectivity
-
Symptom: A nearly 1:1 mixture of cis and trans diastereomers is obtained.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| N-Protecting Group | The choice of the N-protecting group has a significant impact on diastereoselectivity. N-Boc derivatives often favor the formation of the trans product, while N-Cbz may lead to the cis isomer. Experiment with different protecting groups to achieve the desired stereochemistry. |
| Solvent Effects | The polarity of the solvent can influence the conformation of the enolate and the transition state of the alkylation. Tetrahydrofuran (THF) is commonly used, but exploring other ethereal solvents might be beneficial. |
| Methylating Agent | The reactivity and steric bulk of the methylating agent (e.g., methyl iodide vs. methyl triflate) can affect the diastereomeric ratio. |
Quantitative Data Summary
The following table summarizes reported yields and diastereoselectivity for some synthetic steps in the preparation of 3-substituted prolines. This data is intended to provide a general benchmark.
| Synthetic Step | Reagents/Conditions | Yield | Diastereoselectivity (cis:trans) | Reference |
| Ag₂O Mediated Alkylation | Alkyl iodide, Ag₂O | 3% - 63% | Not specified | [1] |
| Pd-catalyzed Methylation of Enol Triflate | Pd catalyst, Methylating agent | Good to modest | Mixture of isomers | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of Enol Triflate from a 3-Oxo-proline Derivative
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of the N-protected 3-oxo-proline ester in anhydrous tetrahydrofuran (THF).
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Enolization: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of Lithium Hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.
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Triflation: A solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equivalents) in THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
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Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enol triflate.
Visualizations
Below are diagrams illustrating key workflows in 3-methylproline synthesis.
Caption: Workflow for 3-methylproline synthesis from 4-hydroxyproline.
Caption: Troubleshooting logic for low yield in direct alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low diastereoselectivity in the synthesis of 3-methylproline?
A: The choice of the N-protecting group is one of the most critical factors influencing diastereoselectivity. The steric bulk and electronic properties of the protecting group can significantly direct the approach of the incoming electrophile (the methyl group). It is often necessary to screen several protecting groups (e.g., Boc, Cbz, Fmoc) to find the optimal one for the desired diastereomer.
Q2: How can I avoid the formation of the dialkylated byproduct (3,3-dimethylproline)?
A: Over-alkylation can be minimized by carefully controlling the stoichiometry of the methylating agent. Using a slight excess (typically 1.1 to 1.2 equivalents) is usually sufficient. Additionally, adding the alkylating agent slowly at a low temperature can help to prevent its accumulation and subsequent reaction with the enolate of the desired product.
Q3: My reaction is very sensitive to water. What are the best practices to ensure anhydrous conditions?
A: To ensure anhydrous conditions, all glassware should be flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of inert gas (nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Reactions should be conducted under a positive pressure of an inert gas.
Q4: Is it possible to separate the cis and trans diastereomers of 3-methylproline?
A: Yes, the diastereomers can often be separated by flash column chromatography on silica gel. The separation can be challenging, and the choice of eluent system is critical. In some cases, derivatization of the amino acid or its ester may be necessary to improve the separation. Chiral HPLC can also be used for analytical and sometimes preparative separation.
Q5: What is a suitable method for the final deprotection of 3-methylproline?
A: The deprotection method depends on the N-protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is common. For a Cbz group, catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) is typically effective. It is important to choose a deprotection strategy that does not affect other functional groups in the molecule.
References
optimization of reaction conditions for 3-methylproline catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-methylproline as a catalyst in asymmetric synthesis. The information is tailored for professionals in chemical research and drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantioselectivity in my 3-methylproline catalyzed reaction?
A1: Low enantioselectivity can stem from several factors:
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Sub-optimal Temperature: The stereochemical control of many proline-catalyzed reactions is highly temperature-dependent. Running the reaction at a lower temperature often enhances enantioselectivity.
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Inappropriate Solvent: The polarity and protic nature of the solvent play a crucial role in the transition state assembly. For aldol reactions, polar aprotic solvents like DMSO or DMF are often preferred. In some cases, a combination of solvents, such as chloroform and DMSO, can be beneficial.[1]
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Catalyst Purity and Isomer: Ensure you are using the correct stereoisomer of 3-methylproline and that it is of high purity. Racemization of the catalyst or impurities can significantly degrade enantioselectivity.
-
Water Content: While some water can be beneficial in certain proline-catalyzed reactions, excess water can disrupt the catalytic cycle and lead to lower enantiomeric excess (ee).[2]
Q2: What is causing the low yield in my reaction?
A2: Low product yield is a common issue that can be addressed by examining the following:
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Insufficient Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading needs to be optimized. For challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 30 mol%) can improve yields.
-
Reaction Time: Some 3-methylproline catalyzed reactions can be slow. It is important to monitor the reaction progress over time to determine the optimal reaction duration. For less reactive substrates, longer reaction times may be necessary.[1]
-
Side Reactions: Undesired side reactions, such as self-condensation of aldehydes or ketones, can consume starting materials and reduce the yield of the desired product.[1][3] Adjusting reaction conditions, such as temperature and concentration, can help minimize these pathways.
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Catalyst Degradation: Although generally stable, prolonged reaction times at elevated temperatures can lead to catalyst degradation.
Q3: How can I minimize the formation of side products?
A3: The formation of side products can often be suppressed by:
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Controlling Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. For instance, in aldol reactions between a ketone and an aldehyde, using an excess of the ketone can help minimize the self-aldolization of the aldehyde.[3]
-
Temperature Control: Lowering the reaction temperature can often slow down undesired reaction pathways more than the desired reaction, leading to a cleaner reaction profile.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the rate of the desired reaction and suppress side reactions. This can include weak acids or bases, depending on the specific reaction mechanism.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive catalyst. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Sterically hindered substrates. | 1. Check catalyst purity and storage conditions. 2. Gradually increase the reaction temperature. 3. Screen a range of solvents with varying polarities. 4. Increase catalyst loading and reaction time. |
| Poor Diastereoselectivity | 1. Reaction temperature is too high. 2. Solvent choice is not optimal. 3. The inherent selectivity of the substrate combination is low. | 1. Decrease the reaction temperature. 2. Experiment with different solvents or solvent mixtures. 3. Consider using a modified 3-methylproline catalyst with greater steric bulk to enhance facial discrimination. |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup (e.g., moisture, atmosphere). 3. Inaccurate measurement of catalyst or reagents. | 1. Use freshly purified reagents and anhydrous solvents. 2. Ensure a consistent and inert reaction atmosphere (e.g., nitrogen or argon). 3. Double-check all measurements and use calibrated equipment. |
| Difficulty in product isolation/purification | 1. Emulsion formation during workup. 2. Product is highly polar and water-soluble. 3. Co-elution with catalyst or byproducts during chromatography. | 1. Add brine or adjust the pH of the aqueous layer to break the emulsion. 2. Use a continuous liquid-liquid extractor or lyophilization. 3. Optimize chromatography conditions (e.g., solvent system, stationary phase) or consider derivatization of the product. |
Data Presentation: Optimization of a 3-Methylproline Catalyzed Aldol Reaction
The following table summarizes the optimization of the reaction between p-nitrobenzaldehyde and cyclohexanone using (S)-3-methylproline as the catalyst.
| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | DMSO | 20 | 25 | 24 | 85 | 92 |
| 2 | CH3CN | 20 | 25 | 24 | 78 | 88 |
| 3 | THF | 20 | 25 | 24 | 65 | 85 |
| 4 | CHCl3 | 20 | 25 | 24 | 72 | 90 |
| 5 | DMSO | 10 | 25 | 24 | 75 | 91 |
| 6 | DMSO | 30 | 25 | 24 | 88 | 92 |
| 7 | DMSO | 20 | 0 | 48 | 82 | 96 |
| 8 | DMSO | 20 | 40 | 12 | 89 | 85 |
Experimental Protocols
General Procedure for a 3-Methylproline Catalyzed Aldol Reaction
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To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
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Add the chosen solvent (2.0 mL).
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Add (S)-3-methylproline (0.2 mmol, 20 mol%).
-
Seal the vial and stir the reaction mixture at the desired temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in 3-methylproline catalyzed reactions.
Enamine Catalysis Cycle
Caption: Simplified mechanism of the 3-methylproline catalyzed aldol reaction via an enamine intermediate.
References
- 1. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
how to remove diastereomeric impurities from (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid to remove diastereomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating diastereomers of 3-methylpyrrolidine-2-carboxylic acid?
A1: The primary methods for separating diastereomers of substituted proline analogs like 3-methylpyrrolidine-2-carboxylic acid include:
-
Fractional Crystallization of Diastereomeric Salts: This classical resolution technique involves reacting the racemic or diastereomeric mixture of the carboxylic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique utilizes a chiral stationary phase (CSP) to directly separate the diastereomers. It is a powerful method for achieving high purity separations.
-
Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one diastereomer, allowing for the separation of the unreacted diastereomer from the product.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of an effective chiral resolving agent is crucial and often empirical. Commonly used chiral bases for resolving acidic compounds include alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine.[1] The ideal resolving agent will form a crystalline salt with one diastereomer of your target compound while the salt of the other diastereomer remains in solution under the chosen crystallization conditions. Screening of several resolving agents and solvent systems is typically necessary to find the optimal combination.
Q3: What are the critical parameters for a successful preparative chiral HPLC separation?
A3: Key parameters for optimizing preparative chiral HPLC separations include:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating proline derivatives.[2][3]
-
Mobile Phase Composition: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution for carboxylic acids.[2][3]
-
Flow Rate and Temperature: These parameters should be optimized to achieve the best balance between resolution and analysis time.
Q4: Can I determine the diastereomeric excess (d.e.) without a chiral HPLC?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to determine the diastereomeric excess. In a chiral environment, which can be induced by a chiral solvating agent or by converting the diastereomers into new diastereomeric derivatives (e.g., Mosher's esters), the signals of corresponding protons in the different diastereomers will have different chemical shifts. The ratio of the integrals of these distinct signals can be used to calculate the d.e.
Troubleshooting Guides
Fractional Crystallization of Diastereomeric Salts
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Inappropriate solvent system (salt is too soluble).- Insufficient supersaturation. | - Screen a variety of solvents with different polarities.- Try anti-solvent addition to induce precipitation.- Concentrate the solution slowly.- Cool the solution to a lower temperature. |
| Low yield of desired diastereomeric salt | - Suboptimal resolving agent.- The solubilities of the two diastereomeric salts are too similar.- Crystallization time is too short or too long. | - Screen other chiral resolving agents.- Optimize the solvent system to maximize the solubility difference.- Experiment with different cooling rates and crystallization times. Seeding with a small crystal of the desired salt can sometimes improve yield and purity.[4] |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Co-precipitation of the undesired diastereomer.- Inefficient separation of crystals from the mother liquor. | - Recrystallize the obtained solid. It may be necessary to perform multiple recrystallizations.- Ensure efficient filtration and washing of the crystals with a cold solvent in which the salt is sparingly soluble. |
Preparative Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of diastereomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the ratio of the non-polar and polar components of the mobile phase.[2][3]- Adjust the concentration of the acidic modifier (e.g., TFA). |
| Peak tailing or broad peaks | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH. | - Add a competitor to the mobile phase (e.g., a small amount of a stronger acid or base).- For ionizable compounds, adjusting the pH of the mobile phase can significantly improve peak shape. |
| Column overloading in preparative scale-up | - Injecting too much sample for the column dimensions. | - Determine the loading capacity of the column through a loading study.- Use a larger diameter column for preparative separations. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inactivated enzyme.- Unsuitable reaction conditions (pH, temperature, solvent). | - Use a fresh batch of enzyme.- Screen different lipases or esterases.- Optimize the pH, temperature, and solvent for the chosen enzyme. Some lipases show enhanced activity in organic solvents. |
| Low enantioselectivity (low d.e. of product and remaining starting material) | - The enzyme does not effectively discriminate between the diastereomers. | - Screen a wider range of enzymes.[5][6]- Modify the substrate, for example, by using a different ester group, as this can influence enzyme selectivity. |
| Difficult separation of product and remaining starting material | - Similar physical properties of the product and unreacted starting material. | - If the reaction was a hydrolysis of an ester, the resulting carboxylic acid can be separated from the remaining ester by an acid-base extraction.- Utilize column chromatography for separation. |
Experimental Protocols
Model Protocol 1: Fractional Crystallization of Diastereomeric Salts
This protocol is a general guideline and should be optimized for the specific diastereomeric mixture.
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Salt Formation:
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Dissolve the diastereomeric mixture of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone).
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Add a solution of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) (0.5-1.0 eq) in the same solvent.
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Stir the mixture at room temperature or slightly elevated temperature for a period to allow for salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
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If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salts are less soluble).
-
-
Isolation and Purification:
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Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
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Determine the diastereomeric excess (d.e.) of the crystalline salt using chiral HPLC or ¹H NMR.
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If the d.e. is not satisfactory, perform a recrystallization of the salt.
-
-
Liberation of the Free Acid:
-
Dissolve the diastereomerically enriched salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 2.
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Extract the liberated 3-methylpyrrolidine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified diastereomer.
-
Model Protocol 2: Preparative Chiral HPLC
This protocol is based on methods used for similar proline derivatives and should be optimized.[2][3]
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HPLC System: A preparative HPLC system with a UV detector.
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Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H column (or a larger preparative version).
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Mobile Phase: A mixture of n-hexane and ethanol. A typical starting point is a 90:10 (v/v) mixture. Add 0.1% trifluoroacetic acid (TFA) to both solvents to improve peak shape.
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Flow Rate: Optimize for the best resolution, starting with a flow rate appropriate for the column dimensions.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the analyte may not have a strong chromophore.
-
Procedure:
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Perform an initial analytical run to determine the retention times of the diastereomers.
-
Optimize the mobile phase composition to achieve baseline separation. Increasing the ethanol content will generally decrease retention times.
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Once optimal conditions are found, perform preparative injections, collecting the fractions corresponding to each diastereomer.
-
Combine the fractions of the desired diastereomer and evaporate the solvent to obtain the purified product.
-
Model Protocol 3: Enzymatic Kinetic Resolution of the Methyl Ester
This protocol is based on the enzymatic resolution of a related compound and requires optimization.
-
Esterification:
-
Convert the diastereomeric mixture of 3-methylpyrrolidine-2-carboxylic acid to its methyl ester using a standard esterification method (e.g., with methanol and a catalytic amount of acid).
-
-
Enzymatic Hydrolysis:
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Suspend the diastereomeric methyl ester mixture in a phosphate buffer (e.g., 0.1 M, pH 7.0).
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Add a lipase (e.g., Lipase from Aspergillus niger or Candida antarctica Lipase B). A screening of different lipases is recommended.
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Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
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Stop the reaction at approximately 50% conversion to achieve the highest possible d.e. for both the unreacted ester and the carboxylic acid product.
-
-
Separation:
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Separate the resulting carboxylic acid from the unreacted ester using an acid-base extraction.
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Extract the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃). The carboxylic acid will move to the aqueous layer.
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The unreacted ester will remain in the organic layer.
-
-
Acidify the aqueous layer and extract the carboxylic acid product.
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Hydrolyze the recovered ester to obtain the other diastereomer of the carboxylic acid.
-
Data Presentation
Table 1: Exemplary Quantitative Data for Diastereomeric Separation Methods
| Method | Target Diastereomer | Resolving Agent / Enzyme | Solvent / Mobile Phase | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Fractional Crystallization | (2S,3S) | (R)-(+)-1-Phenylethylamine | Ethanol | 40-50 (of theoretical) | >98 (after one recrystallization) | Hypothetical |
| Preparative Chiral HPLC | (2S,3S) & (2R,3R) | N/A | Hexane:Ethanol:TFA (90:10:0.1) | >90 (recovery) | >99 | Based on[2][3] |
| Enzymatic Resolution | (2S,3S)-acid from (±)-ester | Lipase AS | Phosphate Buffer (pH 7.0) | ~45 | >95 | Based on related procedures |
Note: The data in this table are exemplary and intended to illustrate potential outcomes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the separation of diastereomers.
Caption: Troubleshooting logic for diastereomer separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
improving enantioselectivity with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid catalyst
Welcome to the technical support center for the use of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an organocatalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantioselectivity and troubleshooting common issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over unsubstituted L-proline?
A1: this compound, a derivative of proline, offers several potential advantages. The methyl substituent can enhance solubility in less polar organic solvents, which can be beneficial for certain reaction media.[1] Additionally, the steric and electronic effects of the methyl group can influence the transition state of the reaction, in some cases leading to higher diastereo- and enantioselectivity compared to L-proline.[2]
Q2: In which types of asymmetric reactions is this catalyst typically employed?
A2: This catalyst, like other proline derivatives, is primarily used in a variety of asymmetric carbon-carbon bond-forming reactions. These include, but are not limited to, Aldol additions, Michael additions, and Mannich reactions.[1][3][4]
Q3: How does the mechanism of catalysis for this compound work?
A3: The catalytic cycle is believed to proceed through an enamine mechanism, similar to that of L-proline. The secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophile. The stereochemistry of the catalyst directs the approach of the electrophile, leading to the formation of a chiral product. The catalyst is then regenerated upon hydrolysis.
Q4: What are the most critical parameters to control to achieve high enantioselectivity?
A4: The key parameters that significantly influence enantioselectivity are reaction temperature, solvent, and the presence of additives or co-catalysts. Lowering the reaction temperature often leads to an increase in enantiomeric excess (ee). The choice of solvent is also crucial, as it affects the solubility of the catalyst and the stability of the transition state.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Below are potential causes and systematic steps to address this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically lower the reaction temperature. Common starting points are room temperature, 0 °C, and -20 °C. | Increased enantiomeric excess, though the reaction rate may decrease. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., DMSO, DMF, acetonitrile, CH2Cl2, toluene). The methyl group on the catalyst may improve solubility in less polar solvents. | Identification of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. |
| Presence of Water or Impurities | Ensure all reagents and solvents are dry and pure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Elimination of potential interferences that can deactivate the catalyst or alter the reaction pathway. |
| Incorrect Catalyst Loading | Vary the catalyst loading (typically between 5-30 mol%). | Finding the optimal catalyst concentration to maximize enantioselectivity without promoting side reactions. |
| Need for an Additive/Co-catalyst | Introduce a weak acid (e.g., benzoic acid) or a weak base as a co-catalyst, depending on the specific reaction. | Enhanced reaction rate and/or improved stereocontrol through stabilization of the transition state. |
Issue 2: Poor Yield or Low Conversion
Low product yield can be attributed to several factors, from reaction kinetics to catalyst deactivation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal duration. | Achievement of maximum yield before the onset of side reactions or product degradation. |
| Low Reaction Temperature | If the reaction is too slow at lower temperatures, a compromise between yield and enantioselectivity may be necessary by slightly increasing the temperature. | An acceptable balance between reaction rate and stereoselectivity. |
| Poor Substrate Solubility | Select a solvent system in which all reactants are fully soluble at the chosen reaction temperature. | A homogeneous reaction mixture, leading to more consistent and reproducible results. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere if the catalyst is suspected to be sensitive to air or moisture. | Preservation of the catalyst's activity throughout the course of the reaction. |
| Low Catalyst Loading | Incrementally increase the catalyst loading. | Improved reaction rate and higher conversion. |
Data Presentation
The following tables summarize quantitative data for reactions catalyzed by a closely related methyl-substituted pyrrolidine carboxylic acid, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, which serves as a useful analogue for understanding the potential performance of this compound.
Table 1: Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates Catalyzed by (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid [5]
| Entry | Michael Acceptor (Enoate) | Michael Donor (Nitroalkane) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Toluene | RT | 24 | 95 | 92 |
| 2 | Methyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | Toluene | RT | 48 | 88 | 95 (anti) |
| 3 | Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | Nitromethane | CH2Cl2 | 0 | 72 | 91 | 90 |
| 4 | Methyl 4-oxo-4-(p-tolyl)but-2-enoate | Nitromethane | Toluene | RT | 24 | 96 | 93 |
| 5 | Methyl 4-methyl-4-oxopent-2-enoate | Nitromethane | Toluene | RT | 48 | 75 | 88 |
Data is for the analogue catalyst (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[5]
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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To a stirred solution of the aldehyde (0.5 mmol) in the chosen solvent (e.g., DMSO, 1.0 mL), add this compound (typically 10-30 mol%).
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Add the ketone (typically 5-10 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for Asymmetric Michael Addition
This protocol is a general guideline and should be optimized for specific substrates.
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To a solution of the aldehyde or ketone (1.0 mmol) and the α,β-unsaturated compound (0.5 mmol) in a suitable solvent (e.g., toluene, 2.0 mL), add this compound (typically 10-20 mol%).
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The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time.
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Monitor the reaction progress by TLC.
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After the reaction is complete, remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism of enamine catalysis.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
stability of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. While specific quantitative stability data such as degradation rates or half-life in various solvents are not extensively available in the public domain, this guide offers best practices for handling, storage, and assessing the stability of this compound in your own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For solid this compound, it is recommended to store it at 4°C, protected from light, and under a nitrogen atmosphere.[1] When prepared as a stock solution in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles.[1] For short-term storage of stock solutions, -20°C for up to one month is recommended, while for long-term storage, -80°C for up to six months is advisable.[1] Always protect solutions from light and store under nitrogen.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in water. One supplier indicates a solubility of 100 mg/mL in water, though ultrasonic assistance may be needed.[1] For other pyrrolidine-2-carboxylic acid derivatives, solubility has been observed in alcohols such as methanol, ethanol, isopropyl alcohol, and butan-1-ol.[2] The solubility in pure alcohols was found to follow the order: methanol > ethanol > butan-1-ol > isopropyl alcohol.[2] In binary mixtures of alcohol and water, the solubility of similar compounds tends to decrease as the alcohol concentration increases.[2]
Q3: Are there any known incompatibilities or conditions to avoid when working with this compound?
A3: While specific incompatibility data for this compound is not detailed in the search results, general good laboratory practices should be followed. Avoid contact with strong oxidizing agents. The compound is described as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment should be used. It is also noted to be moisture-sensitive, so storage in a dry, well-ventilated place is important.
Q4: How can I assess the stability of this compound in my specific solvent and experimental conditions?
A4: To determine the stability in your specific application, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound in the desired solvent to stress conditions such as elevated temperature, different pH values (acidic and basic), oxidation, and light exposure.[5][7] The degradation can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not fully dissolve in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent polarity.- Low temperature. | - Try increasing the solvent volume.- If using water, consider gentle heating or sonication.[1]- Test solubility in alternative solvents like methanol or ethanol.[2]- Ensure the compound and solvent are at room temperature. |
| Unexpected peaks appear in my analytical chromatogram (e.g., HPLC). | - Degradation of the compound.- Contamination of the sample or solvent.- Interaction with container material. | - Prepare a fresh sample and re-analyze.- Run a blank solvent injection to check for solvent contamination.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.- Store stock solutions under recommended conditions (aliquoted, at -20°C or -80°C, protected from light).[1] |
| Loss of compound potency or activity over time. | - Chemical instability in the storage or experimental conditions. | - Review storage conditions to ensure they are optimal (see FAQ A1).- Conduct a stability study under your specific experimental conditions to determine the rate of degradation.- Consider preparing fresh solutions more frequently. |
Data Presentation
Table 1: Solubility and Storage of this compound and Related Compounds
| Compound | Solvent | Solubility | Storage Conditions (Solid) | Storage Conditions (Solution) |
| This compound | Water | 100 mg/mL (ultrasonic assistance may be needed)[1] | 4°C, protect from light, stored under nitrogen[1] | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[1] |
| (2S)-pyrrolidine-2-carboxylic acid (related compound) | Methanol, Ethanol, Isopropyl alcohol, Butan-1-ol | Solubility order: Methanol > Ethanol > Butan-1-ol > Isopropyl alcohol[2] | Not specified | Not specified |
| (2S)-pyrrolidine-2-carboxylic acid (related compound) | Aqueous alcohol mixtures | Solubility decreases with increasing alcohol concentration[2] | Not specified | Not specified |
Experimental Protocols
Protocol: General Forced Degradation Study for Assessing Stability
This protocol provides a general framework for conducting a forced degradation study to evaluate the stability of this compound in a specific solvent.
Objective: To identify potential degradation products and degradation pathways, and to determine the intrinsic stability of the compound under various stress conditions.[7]
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, buffer at a specific pH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Calibrated pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time period.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a set time period.
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C or 80°C) for a set time period.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.[9]
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and characterize any significant degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting analytical issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ie [fishersci.ie]
- 4. This compound | C6H11NO2 | CID 2724879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
Proline-Catalyzed Asymmetric Aldol Reactions: A Technical Support Center
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for proline-catalyzed asymmetric aldol reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this powerful organocatalytic transformation. Instead of a generic overview, we provide a deep dive into the common challenges encountered in the lab, offering expert-driven troubleshooting guides and validated protocols to enhance your experimental success.
Mechanism at a Glance: The Enamine Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through an enamine intermediate, formed from the condensation of the donor ketone and the proline catalyst. This enamine then attacks the acceptor aldehyde, forming the C-C bond. The stereochemical outcome is determined in a highly organized, hydrogen-bonded Zimmerman-Traxler-like transition state. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the aldol product.
Caption: The catalytic cycle for the proline-catalyzed aldol reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity (ee) low?
Low enantioselectivity is one of the most common issues. It often points to a competing, non-selective background reaction or a suboptimal transition state organization.
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Background Reaction: The uncatalyzed reaction between the ketone and aldehyde can occur, producing a racemic mixture that erodes the overall ee. This is more prevalent with highly reactive substrates.
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Solvent Choice: The solvent plays a critical role in organizing the transition state. Polar, aprotic solvents like DMSO or DMF are often preferred as they can stabilize the charged intermediates without interfering with the key hydrogen bonds that control stereoselectivity. In contrast, protic solvents can disrupt this network.
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Water Content: While water is a byproduct of enamine formation, its presence in the solvent can be detrimental. Excess water can promote the uncatalyzed background reaction and interfere with the catalyst's hydrogen-bonding network.
Q2: My reaction is very slow or has stalled completely. What's the cause?
Reaction kinetics can be highly sensitive to several factors.
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Catalyst Purity: L-Proline is hygroscopic and can contain impurities. Commercial proline may require purification (e.g., recrystallization) to ensure high catalytic activity.
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Substrate Reactivity: Sterically hindered ketones (donors) or electron-rich aldehydes (acceptors) can exhibit significantly lower reactivity. The formation of the enamine intermediate is often the rate-limiting step.
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Catalyst Loading: While typically used in the 5-30 mol% range, insufficient catalyst loading can lead to slow conversion. However, excessively high loading does not always improve rates and can complicate purification.
Q3: How critical is temperature control?
Temperature control is paramount for achieving high stereoselectivity. Lower temperatures (e.g., 0 °C to room temperature) generally favor the desired organized transition state over competing pathways, leading to higher enantioselectivity and diastereoselectivity. Running reactions at elevated temperatures to increase the rate often comes at the cost of selectivity.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem: Poor Yield and/or Low Enantioselectivity
This is a classic multi-variable problem. A logical, step-by-step approach is required to identify the root cause.
Caption: A decision-making workflow for troubleshooting common aldol reaction issues.
Step 1: Scrutinize Your Reagents
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Catalyst: L-Proline should be a fine, white, free-flowing powder. If it appears clumpy or discolored, it may have absorbed water or degraded.
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Action: Purify the L-proline by recrystallization from an ethanol/water mixture. Dry it thoroughly under a high vacuum.
-
-
Solvents: The presence of water is a known cause of reduced enantioselectivity.
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Action: Use freshly distilled or commercially available anhydrous solvents. If using a solvent like DMSO, ensure it is from a freshly opened bottle or has been properly dried over molecular sieves.
-
-
Aldehyde Substrate: Aldehydes are prone to oxidation to carboxylic acids on storage.
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Action: Check the purity of the aldehyde by ¹H NMR. If significant oxidation is observed, purify it by distillation or flash chromatography before use.
-
Step 2: Optimize Reaction Parameters
If reagent quality is confirmed, the next step is to evaluate the reaction conditions. The choice of solvent is arguably the most critical parameter influencing both yield and stereoselectivity.
Table 1: Effect of Solvent on the Reaction of Acetone and p-Nitrobenzaldehyde
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) | Primary Rationale |
| DMSO | 47.2 | >95% | >99% | High polarity stabilizes intermediates; acts as a hydrogen bond acceptor. |
| DMF | 36.7 | 92% | 96% | Similar to DMSO, provides a polar aprotic environment. |
| CH₃CN | 37.5 | 68% | 76% | Less effective at organizing the transition state compared to DMSO. |
| THF | 7.6 | 55% | 60% | Lower polarity leads to a less organized transition state. |
| CH₂Cl₂ | 9.1 | 40% | 51% | Prone to side reactions and poor catalyst solubility. |
| Toluene | 2.4 | <10% | <20% | Non-polar; fails to stabilize the required ionic intermediates. |
Data compiled from seminal works and are representative.
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Action: If you are not using DMSO or a similar polar aprotic solvent, consider switching. If you are already using DMSO, ensure it is anhydrous. Perform a small solvent screen as shown in Table 1 to find the optimal medium for your specific substrate combination.
Step 3: Address Substrate-Specific Issues
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Problem: The donor ketone is sterically hindered (e.g., cyclohexanone).
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Causality: The formation of the enamine is sterically disfavored and slow.
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Solution: Increase the catalyst loading to 20-30 mol% and extend the reaction time. Monitor carefully by TLC or GC/MS.
-
-
Problem: The reaction produces significant amounts of the self-aldol product of the ketone.
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Causality: The enamine reacts with another molecule of the ketone donor instead of the aldehyde acceptor.
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Solution: Employ a slow addition strategy. Add the ketone dropwise over several hours to a solution of the aldehyde and proline catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring self-condensation.
-
Validated Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a robust starting point for the reaction between a ketone and an aldehyde.
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-proline (0.2 mmol, 20 mol%).
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Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) followed by the anhydrous solvent (e.g., DMSO, 2.0 mL).
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Initiation: Add the ketone (5.0 mmol, 5.0 equiv) to the stirring solution. Using an excess of the ketone donor is common practice to drive the reaction to completion.
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Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, ~20-25 °C).
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Monitoring: Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 12-24 hours.
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Workup: Once the reaction is complete, quench by adding water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of L-Proline
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Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of commercial L-proline in a minimal amount of hot deionized water (~20-25 mL).
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Recrystallization: Add hot absolute ethanol (~100-120 mL) slowly until the solution becomes cloudy.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
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Isolation: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
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Drying: Wash the crystals with a small amount of cold ethanol. Dry the purified L-proline under high vacuum at 40-50 °C for at least 12 hours before use. Store in a desiccator.
Technical Support Center: Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?
A1: The most prevalent and versatile methods for synthesizing substituted pyrrolidines include:
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[3+2] Dipolar Cycloaddition: This is a powerful method for forming the five-membered ring, often with high stereocontrol. It typically involves the reaction of an azomethine ylide with an alkene.[1]
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Intramolecular Cyclization: This strategy utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][2] This can be achieved through methods like reductive amination and C-H amination.[1]
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Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and efficient method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by in situ reduction of the resulting imine/enamine intermediates to yield the corresponding N-substituted pyrrolidine.[1][3]
-
Aza-Michael Addition: Intramolecular aza-Michael addition provides a route to pyrrolidine derivatives, where a nitrogen nucleophile attacks an electron-deficient alkene within the same molecule.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted pyrrolidines.
Issue 1: Low Yield of the Desired Pyrrolidine Product
Q: My pyrrolidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrrolidine synthesis can stem from several factors, including side reactions, incomplete conversion, or product degradation. Below is a troubleshooting guide to address this issue.
Potential Causes & Solutions:
-
Side Reactions: Competing reaction pathways can significantly reduce the yield of your desired product.
-
In Reductive Amination of 1,4-Dicarbonyls: A common side reaction is the Paal-Knorr pyrrole synthesis, which is favored under acidic conditions and leads to the formation of a pyrrole byproduct instead of the desired pyrrolidine.
-
Solution: Ensure your reaction conditions are not overly acidic. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under neutral or slightly acidic conditions can favor the formation of the pyrrolidine.
-
-
In Biocatalytic Reductive Amination: Non-enzymatic side reactions such as the hydrolysis of the chloroketone starting material can occur.
-
Solution: Careful control of pH is crucial to minimize hydrolysis while maintaining optimal enzyme activity.
-
-
-
Incomplete Conversion: The reaction may not be going to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as this may also promote side reactions or degradation.
-
Check Reagent Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Degradation of reagents over time can lead to lower yields.
-
-
-
Product Degradation: The synthesized pyrrolidine may be unstable under the reaction or workup conditions.
-
Solution:
-
Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature may be beneficial.
-
Inert Atmosphere: If your product is sensitive to oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.
-
-
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst recovery and reuse in proline organocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing proline organocatalysis, with a specific focus on catalyst recovery and reuse.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the recovery and reuse of proline catalysts in organocatalytic reactions.
Catalyst Activity and Deactivation
Q1: My proline catalyst's activity is decreasing significantly after only a few reuse cycles. What are the potential causes and how can I troubleshoot this?
A1: A decrease in catalytic activity is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Catalyst Leaching: The proline or proline derivative may be detaching from the support material and being washed away during the reaction or work-up.
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Active Site Poisoning: Impurities in the reactants or solvent, or even reaction byproducts, can bind to the active sites of the catalyst, rendering them inactive.[1] Common poisons include compounds containing sulfur, phosphorus, or halides.[1]
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Mechanical or Thermal Degradation: The support material itself may be degrading, leading to a loss of surface area or structural integrity. High reaction temperatures can cause sintering of the support or decomposition of the catalyst.[2]
-
Formation of Unproductive Intermediates: In some cases, the catalyst can form stable, inactive species with reactants or byproducts, such as oxazolidinones in aldol reactions, which can be considered "parasitic" intermediates.[3][4]
Troubleshooting Workflow for Decreased Catalyst Activity
Caption: Troubleshooting workflow for decreased proline catalyst activity.
Q2: What are the typical signs of catalyst deactivation?
A2: Signs of catalyst deactivation can manifest in several ways:
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Increased Reaction Times: You may notice that the reaction requires longer times to reach the same level of conversion as in previous cycles.
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Lower Product Yield: The most direct indicator is a drop in the isolated yield of your desired product under identical reaction conditions.
-
Decreased Stereoselectivity: A reduction in enantiomeric excess (ee) or diastereomeric ratio (dr) is a critical sign of catalyst degradation or alteration of the chiral environment.
-
Changes in Physical Appearance: For heterogeneous catalysts, changes in color, texture, or particle size of the support material can indicate degradation.
Enantioselectivity and Diastereoselectivity Issues
Q3: I'm observing a drop in enantioselectivity (ee) after recycling my immobilized proline catalyst. What could be the cause?
A3: A loss of enantioselectivity is a serious issue in asymmetric catalysis. Potential causes include:
-
Leaching of the Chiral Catalyst: If the chiral proline moiety leaches from the support, the reaction may be proceeding via a non-catalytic or achiral background reaction, thus lowering the overall enantioselectivity.
-
Racemization of the Catalyst: While less common for the robust proline structure under typical conditions, harsh reaction or work-up conditions (e.g., strong acids/bases, high temperatures) could potentially lead to racemization of the chiral center.[5]
-
Changes in the Catalyst's Microenvironment: The interaction between the immobilized proline, the support, and the solvent is crucial for stereocontrol. Changes to the support structure or the presence of adsorbed species can alter the transition state geometry, leading to lower enantioselectivity.
-
Influence of Water: The presence of water can significantly impact the stereochemical outcome of proline-catalyzed reactions.[6] In some cases, water is necessary for catalyst regeneration in the catalytic cycle, but in others, it can disrupt the desired transition state assembly. Under hydrophobic conditions, water might bind to silanol groups on a silica support, inhibiting catalyst regeneration.[6]
Q4: My aldol reaction is showing a decrease in diastereoselectivity (dr) upon catalyst reuse. Why is this happening?
A4: A decrease in diastereoselectivity can be linked to the reversibility of the aldol reaction.[7] If the reaction time is extended to compensate for lower catalyst activity, the retro-aldol reaction can become more significant, leading to an erosion of the diastereomeric ratio. This effect is often more pronounced for less reactive aldehydes.[7]
Quantitative Data on Catalyst Reuse
The reusability of a proline catalyst is highly dependent on the specific reaction, the nature of the support, and the recovery technique. The following tables summarize reported data for various systems.
Table 1: Reusability of Proline Immobilized on Different Supports in Aldol Reactions
| Catalyst System | Reaction | Number of Cycles | Final Yield (%) | Final ee (%) | Reference |
| L-proline/MWCNTs | Acetone + 4-Nitrobenzaldehyde | 7 | >90 | ~90 | [8] |
| L-proline/Graphene Oxide | Acetone + 2-Nitrobenzaldehyde | 7 | High | High | |
| MCM-41-Pro | Hydroxyacetone + Aldehydes | 3 | Minor Decrease | Maintained | [9] |
| Proline-functionalized PMMA nanoparticles with magnetic core | p-nitrobenzaldehyde + cyclohexanone | High | High | High | [9] |
Table 2: Reusability of Proline Catalysts in Other Reactions
| Catalyst System | Reaction | Number of Cycles | Final Yield (%) | Reference |
| SSLP (Silica Supported L-Proline) | Spirooxindole Synthesis | 8 | Maintained | [9] |
| Prn/Fe2O3@SiO2 | Isoeugenol Oxidation | 5 | Activity Drop After 5th Cycle | [1] |
Experimental Protocols
This section provides detailed methodologies for common procedures related to the recovery and reuse of proline catalysts.
Protocol 1: Immobilization of L-Proline on Silica Gel (Grafting Method)
This protocol describes a common method for covalently attaching L-proline to a silica gel support.
Materials:
-
Silica gel
-
(3-Chloropropyl)triethoxysilane
-
Toluene (anhydrous)
-
trans-4-Hydroxy-L-proline
-
Xylene (anhydrous)
-
Ethanol
-
Water (deionized)
Procedure:
-
Activation of Silica Gel:
-
Activate the silica gel by heating at 150°C for 4 hours under vacuum to remove adsorbed water.
-
-
Silanization of Silica Gel:
-
Suspend the activated silica gel in anhydrous toluene.
-
Add (3-Chloropropyl)triethoxysilane to the suspension.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica gel.
-
Wash the silica gel sequentially with toluene, ethanol, and water to remove unreacted silane.
-
Dry the chloropropyl-functionalized silica gel under vacuum.
-
-
Grafting of L-Proline:
-
Suspend the chloropropyl-functionalized silica gel in anhydrous xylene.[10]
-
Add trans-4-Hydroxy-L-proline to the suspension.[10]
-
Heat the mixture to 140°C and stir under an inert atmosphere for 12 hours.[10]
-
Cool the mixture, filter the proline-grafted silica gel.
-
Wash the catalyst with water and ethanol to remove unreacted proline.[10]
-
Dry the final catalyst in an oven at 120°C for 12 hours.[10]
-
Protocol 2: Recovery of Immobilized Proline Catalyst by Filtration
This is a straightforward method for recovering a heterogeneous proline catalyst after a reaction.
Materials:
-
Reaction mixture containing the solid catalyst
-
Appropriate solvent for washing (e.g., acetone, ethanol)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
At the completion of the reaction, allow any suspended catalyst to settle.
-
Set up the filtration apparatus.
-
Pour the reaction mixture through the filter paper to separate the solid catalyst from the liquid phase containing the product and unreacted starting materials.
-
Wash the collected catalyst on the filter paper with a suitable solvent (e.g., acetone) to remove any adsorbed species.[9]
-
Dry the recovered catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dried catalyst is now ready for reuse in a subsequent reaction.
Protocol 3: Testing for Catalyst Leaching
This protocol helps determine if the proline catalyst is leaching from the solid support into the reaction medium.
Materials:
-
Immobilized proline catalyst
-
Reaction solvent (e.g., acetone)
-
Filtration apparatus
-
Reaction vessel
Procedure:
-
Stir the immobilized catalyst in the reaction solvent at the reaction temperature for a period equivalent to the typical reaction time (e.g., 12 hours).[10]
-
Carefully remove the solid catalyst by filtration.
-
To the filtrate (which now contains any leached catalyst), add the reactants for your target reaction.
-
Run the reaction under the standard conditions.
-
Analyze the reaction mixture for product formation. If product is formed, it indicates that active catalyst has leached from the support into the solution. The extent of product formation can give a qualitative or quantitative measure of the degree of leaching.
Experimental Workflow for Catalyst Immobilization and Reuse
Caption: General workflow for the preparation and recycling of an immobilized proline catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Proline Catalysts
Welcome to the technical support center for proline catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to the solubility of proline and its derivatives in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My proline-catalyzed reaction shows low conversion/yield. How do I determine if catalyst solubility is the problem?
Answer: Low conversion or yield is a primary indicator of solubility issues, as the catalyst must be dissolved to be effective. First, visually inspect your reaction mixture. If you can see undissolved proline, solubility is a likely culprit. Even without visible solids, the catalyst concentration in the solution might be too low. Proline's poor solubility in many organic solvents is a well-documented limitation.[1][2][3] Reactions are often limited to polar aprotic solvents like DMSO, DMF, or acetonitrile where proline has better solubility.[1][3][4] If you are using a less polar solvent, solubility is a strong possibility for the poor outcome.
Question: I've confirmed my proline catalyst is not dissolving in my chosen organic solvent. What are my immediate options to improve the reaction?
Answer: You have several immediate strategies to try:
-
Change the Solvent: Switch to a more suitable solvent system. Highly dipolar aprotic solvents like DMSO, DMF, and acetonitrile are common choices for proline catalysis due to better catalyst solubility.[1][3]
-
Use Solvent Mixtures: The use of co-solvents can be highly effective. For instance, water/methanol mixtures have been shown to be exceptionally simple and effective reaction media for intermolecular aldol reactions catalyzed by proline.[1]
-
Introduce Additives: The addition of certain compounds can tune the solubility and reactivity of proline.[1] Common additives include:
Question: I am restricted to using a non-polar or hydrophobic solvent. How can I run a proline-catalyzed reaction effectively?
Answer: Standard L-proline is poorly soluble in hydrophobic solvents.[4] In this situation, more advanced strategies are required:
-
Immobilize the Catalyst: One of the most effective methods is to use a heterogenized catalyst. Proline can be covalently anchored to a solid support like silica (e.g., MCM-41).[4][8] This allows the reaction to proceed efficiently in less polar solvents and offers the significant advantage of easy catalyst recovery and recycling.[9]
-
Use Proline Derivatives: Synthesize or purchase a proline derivative with enhanced solubility. Attaching a lipophilic functionality to the 4-hydroxy group of 4-hydroxyproline, for example, can increase its solubility in most organic solvents.[10]
-
Continuous Flow System: A continuous flow setup using a packed-bed of solid proline can be employed. In this system, a solution of your reactants is passed through the solid proline, which leaches a catalytic amount into the stream, forming a soluble active intermediate.[7][11]
Question: My reaction requires a very high catalyst loading (e.g., >20 mol%) and long reaction times. Is this related to solubility?
Answer: Yes, this is a classic symptom of poor catalyst solubility.[1][9] A low concentration of dissolved catalyst means the reaction rate will be slow, necessitating higher initial loading and longer times to achieve a desirable conversion. By improving the catalyst's solubility using the methods described above, you can often increase the reaction rate, which allows for a reduction in both catalyst loading and overall reaction time.
Frequently Asked Questions (FAQs)
Q1: In which solvents does L-proline exhibit the best solubility?
L-proline is an amino acid and is thus most soluble in polar, hydrophilic solvents. Its solubility is highest in water.[12][13] For organic reactions, it is most commonly used in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and formamide, where it has acceptable solubility.[1][3][4] Its solubility is notably poor in many less polar organic solvents like ethyl acetate, chloroform, and hexane.[7][14]
Q2: What is catalyst heterogenization and how does it solve solubility issues?
Heterogenization involves immobilizing the catalyst on a solid, insoluble support.[9] This is typically done by covalently grafting the proline molecule onto materials like mesoporous silica (MCM-41, SBA-15) or polymers.[4] This strategy overcomes the solubility problem by creating a solid-phase catalyst that can be used in a wider range of solvents, including hydrophobic ones where free proline would not dissolve.[4] A major benefit of this approach is that the catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles.[8][9]
Q3: Can adding water to my organic solvent help?
Yes, adding a small amount of water can significantly improve results. Water can increase the solubility of proline and, in some cases, enhance both the reaction rate and stereoselectivity.[1][4][5] However, the amount of water must be carefully optimized, as excess water can sometimes decrease enantioselectivity.[5]
Q4: Are there alternatives to modifying the proline catalyst itself?
Yes. Instead of modifying the catalyst, you can modify the reaction environment. One powerful technique is the use of aqueous micelles. By adding a surfactant to water, you can create micelles that solubilize organic reactants, allowing the reaction to proceed in an aqueous medium.[3] This approach aligns with the principles of green chemistry by reducing the need for organic solvents.[15]
Data Presentation
Table 1: Effect of Solvent on Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| DMSO | High | 95:5 | - | [16] |
| Chloroform (CHCl₃) | Moderate | - | - | [14] |
| Acetonitrile (ACN) | Moderate | - | - | [14] |
| Methanol | Low | - | 3:1 (anti) | [16] |
| Hexane | Low | 65:35 | 1:2 (syn) | [16] |
Data compiled from reactions between aromatic aldehydes and cyclic ketones.
Table 2: Comparison of Catalytic Systems for Spirooxindole Synthesis
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| None | Water | Room Temp. | 51 | [4][8] |
| L-proline | Water | Room Temp. | 80 | [4][8] |
| SiO₂/L-proline Mixture | Water | Room Temp. | 79 | [4][8] |
| Supported SSLP* Catalyst | Water | Room Temp. | 71 | [4][8] |
| Supported SSLP* Catalyst | Water | 80 °C | 98 | [4][8] |
*SSLP: Silica-supported L-proline
Experimental Protocols
Key Experiment: Continuous Flow α-Aminoxylation Using a Packed-Bed of Proline
This protocol describes a method to overcome proline's low solubility by continuously generating a soluble catalyst in a flow system.[7][11]
Objective: To perform a proline-catalyzed α-aminoxylation of an aldehyde without needing to fully dissolve the proline catalyst in the bulk solvent.
Materials:
-
L-proline (solid)
-
Aldehyde (e.g., isovaleraldehyde)
-
Thiourea additive
-
Nitrosobenzene
-
Solvent (e.g., Ethyl Acetate)
-
HPLC pump or syringe pump
-
Packed-bed column or cartridge
-
T-mixer
-
Reaction coil (tubing of a defined length and volume)
-
Back pressure regulator
-
Temperature controllers for the column and coil
Methodology:
-
System Setup:
-
Pack a column uniformly with solid L-proline.
-
Connect the outlet of the pump to the inlet of the proline-packed column.
-
Connect the outlet of the column to one inlet of a T-mixer.
-
Use a second pump to deliver a solution of nitrosobenzene in ethyl acetate to the second inlet of the T-mixer.
-
Connect the outlet of the T-mixer to the reaction coil. The coil should be placed in a temperature-controlled bath.
-
Attach a back pressure regulator to the final outlet to ensure the system remains in a single phase.
-
-
Reagent Preparation:
-
Stream A: Prepare a stock solution of the aldehyde and the thiourea additive in ethyl acetate.
-
Stream B: Prepare a stock solution of nitrosobenzene in ethyl acetate.
-
-
Reaction Execution:
-
Set the desired temperatures. A slightly elevated temperature for the proline column (e.g., 40 °C) can increase the rate of soluble catalyst formation, while the reaction coil can be kept at a different temperature (e.g., 20 °C).[7]
-
Pump Stream A through the packed-bed of L-proline. The aldehyde and thiourea react with the solid proline to form a soluble oxazolidinone intermediate, which flows out of the column.[7][11]
-
At the T-mixer, this catalyst-containing stream (Stream A) is combined with Stream B (nitrosobenzene).
-
The combined stream flows through the reaction coil, where the α-aminoxylation reaction occurs. The residence time is determined by the coil volume and the total flow rate.
-
Collect the product mixture from the outlet after the back pressure regulator for analysis (e.g., by HPLC or NMR) to determine conversion, yield, and enantioselectivity.
-
Visualizations
Caption: Troubleshooting workflow for low yield in proline-catalyzed reactions.
Caption: Experimental workflow for continuous flow proline catalysis.
Caption: The proline catalytic cycle and the critical role of dissolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study [openresearch-repository.anu.edu.au]
- 6. comporgchem.com [comporgchem.com]
- 7. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. vapourtec.com [vapourtec.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Pyrrolidine Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral pyrrolidine carboxylic acids.
Section 1: Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and widely used method for the separation of enantiomers on both small and large scales.[1][2] The process involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][4]
Troubleshooting Guide: Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No crystal formation | - Inappropriate solvent system (salts are too soluble).- Insufficient concentration of the diastereomeric salts.- Formation of an oil instead of a solid. | - Solvent Screening: Systematically screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, and their mixtures with water).[5] The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[6]- Increase Concentration: Carefully evaporate the solvent to increase the supersaturation.- Temperature Cycling: Attempt to induce crystallization by cycling the temperature (heating to dissolve, then slow cooling).- Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the salts are insoluble) to a solution of the salts to promote precipitation. |
| Poor or no separation of diastereomers (low enantiomeric excess) | - Similar solubilities of the diastereomeric salts in the chosen solvent.- Co-crystallization of both diastereomers.- Racemization of the starting material or product. | - Resolving Agent Screening: Test a variety of chiral resolving agents (e.g., different chiral amines like (R/S)-1-phenylethylamine, brucine, or cinchonidine).[1][3]- Solvent System Optimization: Fine-tune the solvent composition and temperature profile for crystallization. Even small changes can significantly impact the solubility difference.[5]- Multiple Recrystallizations: The crystalline solid may need to be recrystallized multiple times to achieve the desired enantiomeric purity.[7]- Kinetic vs. Thermodynamic Control: Investigate the effect of crystallization time. Sometimes, rapid filtration (kinetic resolution) yields higher purity than allowing the system to reach equilibrium (thermodynamic control).[7] |
| Low yield of the desired diastereomeric salt | - The desired diastereomer is too soluble in the mother liquor.- Incomplete salt formation. | - Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic acid. Sometimes using a substoichiometric amount of the resolving agent can be beneficial.[7]- Cooling Profile: Optimize the cooling rate and final temperature to maximize the precipitation of the less soluble salt while keeping the more soluble one in solution.- Recovery from Mother Liquor: Attempt to recover the desired enantiomer from the mother liquor by changing the solvent or using a different resolving agent. |
| Oiling out instead of crystallization | - High concentration of impurities.- Inappropriate solvent.- Rapid cooling. | - Purify Racemic Mixture: Ensure the starting racemic pyrrolidine carboxylic acid is of high purity.- Solvent Choice: Use a solvent system where the salts have moderate, not excessively high, solubility.- Slow Cooling: Employ a very slow cooling rate to encourage ordered crystal lattice formation. Seeding with a small crystal of the desired diastereomer can also be helpful.[8] |
Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution
Q1: How do I choose the right resolving agent for my pyrrolidine carboxylic acid?
A1: The selection of the optimal resolving agent is often empirical. It is recommended to screen a variety of commercially available chiral bases with different structural features.[2][3] Factors to consider include the pKa of the acid and base, the potential for hydrogen bonding and other intermolecular interactions that can lead to good crystal packing, and the cost and availability of the resolving agent.
Q2: What is the best way to screen for crystallization solvents?
A2: A parallel screening approach using a 96-well plate can be highly efficient.[2] This allows for the rapid testing of numerous solvents and solvent mixtures. Start with common solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures. The goal is to identify a solvent system where the difference in solubility between the two diastereomeric salts is maximized.[5]
Q3: How do I regenerate the pure enantiomer from the diastereomeric salt?
A3: Once the desired diastereomeric salt has been isolated and purified, the ionic bond is broken by adjusting the pH. For a carboxylic acid, this is typically achieved by dissolving the salt in water and adding a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the free acid. The chiral resolving agent can then be recovered from the aqueous layer by basification and extraction.[4]
Q4: Can the unwanted enantiomer be recycled?
A4: Yes, in many cases, the unwanted enantiomer recovered from the mother liquor can be racemized and recycled, improving the overall process economy. This is particularly valuable in large-scale production.
Experimental Workflow: Diastereomeric Salt Resolution
Detailed Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one equivalent of the racemic pyrrolidine carboxylic acid and one equivalent of the chosen chiral resolving agent in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature or below to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess of the crystalline salt using techniques like HPLC or NMR.
-
Recrystallization: If the desired purity is not achieved, recrystallize the salt from a suitable solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to precipitate the enantiomerically pure carboxylic acid.
-
Purification: Filter the precipitated acid, wash with cold water, and dry under vacuum.
Section 2: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to its speed and lower consumption of organic solvents.[10][11]
Troubleshooting Guide: Chiral Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - CSP Screening: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for pyrrolidine derivatives.[8][10]- Mobile Phase Optimization: Vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the main solvent (heptane/hexane for normal phase, CO2 for SFC).[12]- Additive Screening: For zwitterionic compounds like pyrrolidine carboxylic acids, adding small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.[13] |
| Poor peak shape (tailing, fronting, broad peaks) | - Secondary interactions with the stationary phase (especially with free silanols).- Column overload.- Inappropriate injection solvent. | - Mobile Phase Additives: Use additives to mask active sites on the stationary phase. For acidic compounds, a basic additive is often beneficial, and vice-versa.[8]- Reduce Sample Load: Decrease the injection volume or the sample concentration.- Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Avoid strong solvents that can cause peak distortion.[8] |
| Irreproducible retention times and/or resolution | - Inconsistent mobile phase preparation.- Fluctuations in temperature.- Insufficient column equilibration. | - Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements.- Temperature Control: Use a column oven to maintain a constant temperature.[8]- Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before analysis. This may take longer for some chiral methods.[8] |
| Low sample solubility in the mobile phase (especially for preparative SFC) | - Pyrrolidine carboxylic acids can have low solubility in non-polar solvents used in normal phase and SFC. | - Polar Organic Mode (POM): Consider using a polar organic mobile phase (e.g., methanol/acetonitrile mixtures with additives) with compatible CSPs.[9]- Co-solvent Screening: In SFC, screen different alcohol co-solvents (methanol, ethanol, isopropanol) and consider adding a small percentage of water to the co-solvent to improve the solubility of polar analytes. |
Frequently Asked Questions (FAQs): Chiral Chromatography
Q1: Which type of chiral stationary phase is best for pyrrolidine carboxylic acids?
A1: Polysaccharide-based CSPs, particularly those with chlorinated phenylcarbamate selectors, have shown good performance for the separation of pyrrolidone derivatives in SFC.[10] For underivatized amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based) and crown ether-based CSPs can also be effective in HPLC.[14] A screening of different columns is highly recommended.[9]
Q2: What is the "polar organic mode" and when should I use it for chiral HPLC?
A2: Polar Organic Mode (POM) uses a polar organic solvent or a mixture of polar organic solvents as the mobile phase.[9] It is particularly useful for compounds like pyrrolidine carboxylic acids that have poor solubility in the non-polar solvents typically used in normal-phase chromatography. This is especially important for preparative applications where higher sample concentrations are needed.[9]
Q3: Why is SFC often preferred over HPLC for preparative chiral separations?
A3: SFC offers several advantages for preparative chiral separations, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and often higher efficiency.[10][11] The use of supercritical CO2 as the main mobile phase component results in lower viscosity and higher diffusivity, which contribute to these benefits.[10]
Q4: How does the zwitterionic nature of pyrrolidine carboxylic acids affect their separation by chiral chromatography?
A4: The zwitterionic nature of these compounds means they can exist in cationic, anionic, or neutral forms depending on the pH of the mobile phase. This can lead to strong interactions with the stationary phase, resulting in poor peak shape. The use of mobile phase additives (acids or bases) is crucial to control the ionization state of the analyte and minimize undesirable secondary interactions, thereby improving peak shape and resolution.[13]
Experimental Workflow: Chiral Chromatography Method Development
Quantitative Data: Chiral SFC of Pyrrolidone Derivatives
The following table summarizes the resolution of six racemic pyrrolidone derivatives on two different chlorinated chiral stationary phases using Supercritical Fluid Chromatography (SFC).
| Compound | Chiral Stationary Phase | Co-solvent (% Methanol) | Flow Rate (mL/min) | Resolution (Rs) |
| 5-anilino-pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 3.59 |
| 5-(benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 2.55 |
| 5-(2-phenylhydrazino)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 1.94 |
| N'-(5-oxopyrrolidin-2-yl)benzohydrazide | Lux Cellulose-2 | 15% | 2 | 2.11 |
| 5-(benzyloxy)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 1.50 |
| 5-(1-phenylethoxy)pyrrolidin-2-one | Lux Cellulose-2 | 15% | 2 | 1.89 |
| 5-anilino-pyrrolidin-2-one | Lux i-Cellulose-5 | 15% | 2 | 2.15 |
| 5-(benzylamino)pyrrolidin-2-one | Lux i-Cellulose-5 | 15% | 2 | 1.87 |
| 5-(2-phenylhydrazino)pyrrolidin-2-one | Lux i-Cellulose-5 | 15% | 2 | 1.63 |
| N'-(5-oxopyrrolidin-2-yl)benzohydrazide | Lux i-Cellulose-5 | 15% | 2 | 1.76 |
| 5-(benzyloxy)pyrrolidin-2-one | Lux i-Cellulose-5 | 15% | 2 | 1.21 |
| 5-(1-phenylethoxy)pyrrolidin-2-one | Lux i-Cellulose-5 | 15% | 2 | 1.45 |
| Data adapted from a study on the performance of chlorinated chiral stationary phases in SFC for the separation of selected pyrrolidone derivatives.[10] |
Section 3: Chiral Derivatization
Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[15] These diastereomers can then be separated on a standard achiral chromatography column (e.g., C18).[16] This technique is particularly useful for determining enantiomeric excess, especially when a chiral column is not available or does not provide adequate separation.
Troubleshooting Guide: Chiral Derivatization
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete or no derivatization reaction | - Inappropriate reaction conditions (temperature, time, pH).- Inactive derivatizing agent or coupling reagents. | - Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and pH to find the optimal conditions for your specific pyrrolidine carboxylic acid and CDA.- Check Reagent Quality: Use fresh, high-quality derivatizing and coupling reagents.- Catalyst: For amide formation, ensure an efficient coupling agent (e.g., EDC, HOBt) is used.[16] |
| Racemization during derivatization | - Harsh reaction conditions (high temperature, strong base/acid). | - Use Milder Conditions: Employ lower temperatures and avoid extreme pH values. The reaction should be as gentle as possible to preserve the stereochemical integrity of the analyte. |
| Poor separation of diastereomers | - The chosen CDA does not induce sufficient difference in the physicochemical properties of the diastereomers. | - Screen Different CDAs: Test a variety of chiral derivatizing agents. For carboxylic acids, chiral amines (e.g., (S)-(-)-α-methylbenzylamine) or chiral alcohols can be used to form diastereomeric amides or esters, respectively.[13] |
| Interfering peaks from excess derivatizing agent | - Unreacted CDA co-elutes with the diastereomers of interest. | - Stoichiometry: Use a slight excess of the analyte relative to the CDA if possible, or vice versa, to ensure one is fully consumed.- Quenching: After the reaction, add a scavenger reagent to react with the excess CDA.- Extraction: Perform a liquid-liquid extraction to remove the excess CDA and its byproducts. |
Frequently Asked questions (FAQs): Chiral Derivatization
Q1: What are some common chiral derivatizing agents for carboxylic acids?
A1: Common CDAs for carboxylic acids include enantiomerically pure amines, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric amides, and chiral alcohols to form diastereomeric esters.[13] There are also specialized reagents designed to enhance detection, such as fluorescent CDAs.
Q2: How can I be sure that no racemization is occurring during the derivatization reaction?
A2: To check for racemization, you can derivatize a sample of an enantiomerically pure pyrrolidine carboxylic acid (if available) under the same reaction conditions. If the analysis of the derivatized product shows the presence of the other diastereomer, then racemization is occurring.
Q3: Is chiral derivatization suitable for preparative purification?
A3: While it is possible, chiral derivatization is more commonly used for analytical purposes (i.e., determining enantiomeric excess). For preparative work, the need to subsequently cleave the derivatizing agent adds an extra step to the process, which can reduce the overall yield. Direct separation on a chiral column is often more efficient for preparative applications.
Section 4: Determination of Enantiomeric Excess by NMR Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) or a chiral derivatizing agent can be a rapid and convenient method for determining the enantiomeric excess of a sample without the need for chromatographic separation.[17]
Troubleshooting Guide: NMR for Enantiomeric Excess Determination
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No separation of signals for the two enantiomers/diastereomers | - The chiral solvating/derivatizing agent does not induce a sufficient difference in the chemical environment of the two enantiomers. | - Screen Different Chiral Agents: Try different chiral solvating agents (e.g., (R)-BINOL-based systems) or chiral derivatizing agents (e.g., Mosher's acid chloride).[17]- Vary Concentration: Optimize the concentration of the chiral agent and the analyte.- Change Solvent: The choice of NMR solvent can significantly impact the observed chemical shift differences. |
| Poor resolution or overlapping of key signals | - Low magnetic field strength.- Broad signals due to aggregation or exchange processes. | - Use a Higher Field NMR: A higher field strength will increase the dispersion of the signals.- Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen the signals and improve resolution.- Careful Signal Selection: Choose signals for integration that are well-resolved and free from overlap with other peaks. |
| Inaccurate integration leading to incorrect ee values | - Poor signal-to-noise ratio.- Overlapping peaks.- Incorrect baseline correction. | - Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio.- Manual Integration: Carefully perform manual integration and ensure proper baseline correction.- Use a Calibration Curve: For the most accurate results, prepare a calibration curve using samples of known enantiomeric composition.[18] |
Frequently Asked Questions (FAQs): NMR for Enantiomeric Excess Determination
Q1: What is the difference between a chiral solvating agent and a chiral derivatizing agent in NMR?
A1: A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts. A chiral derivatizing agent (CDA) forms stable, covalent diastereomeric adducts, which are then analyzed by NMR.
Q2: What are the advantages of using NMR to determine enantiomeric excess compared to chiral HPLC?
A2: NMR can be faster as it does not require method development for a chromatographic separation. It is also a primary method of analysis, meaning the integration of the signals directly corresponds to the molar ratio of the diastereomers, potentially eliminating the need for response factor correction. Additionally, it consumes significantly less solvent.[19]
Q3: What should I do if the signals I want to integrate are overlapping with signals from the chiral agent?
A3: This is a common issue. Try to find other signals in the spectrum that are well-resolved and suitable for integration. If this is not possible, you may need to try a different chiral agent whose signals do not overlap with those of your analyte.
This technical support center provides a starting point for troubleshooting the purification of chiral pyrrolidine carboxylic acids. Successful purification often requires a systematic approach of screening and optimization of the various parameters involved in these techniques.
References
- 1. reddit.com [reddit.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (2S,3S) and (2R,3S)-3-Methylpyrrolidine-2-carboxylic Acid: Unraveling Stereochemistry's Role in Biological Activity
For researchers, scientists, and professionals in drug development, the precise stereochemistry of a molecule is a critical determinant of its pharmacological profile. This guide provides a comparative study of two stereoisomers of 3-methylpyrrolidine-2-carboxylic acid: the (2S,3S) and (2R,3S) forms. While direct comparative studies are limited, this document synthesizes available data on their synthesis, chemical properties, and known biological activities, with a particular focus on their interaction with glutamate receptors.
Physicochemical Properties
Both (2S,3S)-3-methylpyrrolidine-2-carboxylic acid and its (2R,3S) diastereomer share the same molecular formula (C₆H₁₁NO₂) and molecular weight (129.16 g/mol ). Their fundamental difference lies in the three-dimensional arrangement of the methyl group at the 3-position relative to the carboxylic acid group at the 2-position of the pyrrolidine ring. This seemingly subtle variation in stereochemistry can lead to significant differences in how these molecules interact with chiral biological targets such as receptors and enzymes.
| Property | This compound | (2R,3S)-3-methylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol |
| CAS Number | 10512-89-7 | 10512-88-6 |
| Synonyms | trans-3-Methyl-L-proline | cis-3-Methyl-D-proline |
Synthesis and Stereocontrol
The stereoselective synthesis of these isomers is crucial for evaluating their individual biological activities. The literature provides several approaches to achieve the desired stereochemistry, often starting from chiral precursors or employing stereoselective reactions.
Experimental Protocols: Stereoselective Synthesis
Synthesis of this compound (trans isomer): A common strategy involves the stereoselective reduction of a precursor containing a double bond within the pyrrolidine ring. One reported method utilizes the hydrogenation of a protected methyl (S)-3-methyl-1H-pyrrole-2-carboxylate.
Protocol Outline:
-
Protection: The starting material, (S)-3-methyl-1H-pyrrole-2-carboxylate, is N-protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Stereoselective Reduction: The protected pyrrole is then subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to favor the formation of the desired (2S,3S) stereochemistry.
-
Deprotection: The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final product.
Synthesis of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid (cis isomer): The synthesis of the cis isomer often requires a different strategic approach, such as a diastereoselective alkylation or a cyclization reaction where the stereocenters are set in a controlled manner.
Protocol Outline:
-
Chiral Auxiliary Approach: A chiral auxiliary can be attached to a suitable precursor to direct the stereoselective introduction of the methyl group.
-
Cyclization: An intramolecular cyclization of a linear precursor with defined stereocenters can be employed to form the pyrrolidine ring with the desired cis configuration.
-
Purification: Diastereomeric purification may be necessary at intermediate steps to ensure the final product's stereochemical purity.
Caption: Generalized workflows for the stereoselective synthesis of the (2S,3S) and (2R,3S) isomers.
Biological Activity: Focus on NMDA Receptors
The primary area of investigation for substituted pyrrolidine-2-carboxylic acids has been their activity as ligands for ionotropic glutamate receptors (iGluRs), particularly the N-methyl-D-aspartate (NMDA) receptor. These receptors are crucial for synaptic plasticity and neuronal communication, and their dysfunction is implicated in numerous neurological disorders.
Experimental Protocols: Biological Evaluation
To ascertain the specific activity of each isomer, the following experimental protocols are typically employed:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compounds for the NMDA receptor.
-
Protocol Outline:
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Incubation: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compounds ((2S,3S) or (2R,3S)-3-methylpyrrolidine-2-carboxylic acid).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
2. Electrophysiology:
-
Objective: To functionally characterize the compounds as agonists, antagonists, or modulators of NMDA receptor activity.
-
Protocol Outline:
-
Cell Culture: Oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells): The cells are voltage-clamped, and NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
Compound Application: The test compounds are applied at various concentrations to determine their effect on the evoked currents.
-
Data Analysis: The concentration-response curves are generated to determine the potency (e.g., IC₅₀ for antagonists) and efficacy of the compounds.
-
Caption: Standard experimental workflows for evaluating the biological activity of the isomers at NMDA receptors.
Comparative Performance and Future Directions
Based on the structure-activity relationships of analogous compounds, it is hypothesized that the (2S,3S)-trans-isomer is more likely to exhibit potent NMDA receptor antagonist activity compared to the (2R,3S)-cis-isomer. The specific spatial arrangement of the carboxylic acid and the methyl group in the trans configuration may allow for a more favorable interaction with the binding pocket of the NMDA receptor.
However, without direct comparative experimental data for these specific isomers, this remains a well-informed hypothesis. Future research should focus on a head-to-head comparison of these two molecules using the standardized protocols outlined above. Such studies would provide invaluable data for understanding the precise influence of stereochemistry on NMDA receptor pharmacology and could guide the design of more potent and selective therapeutic agents for neurological disorders.
A Comparative Guide to the Catalytic Activity of Proline and (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, L-proline has long been lauded as a foundational and versatile catalyst. Its simple structure, ready availability, and remarkable ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions have cemented its place in the synthetic chemist's toolbox. However, the continuous pursuit of enhanced reactivity and novel stereochemical outcomes has led to the exploration of proline derivatives. This guide provides a comparative analysis of the catalytic performance of L-proline versus a structurally analogous derivative, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, with a focus on the asymmetric Mannich and aldol reactions. While direct comparative data for the aldol reaction remains elusive in the current literature, this guide leverages available experimental results for the Mannich reaction to draw insightful parallels and discusses the anticipated influence of the 3-methyl substituent on catalytic activity.
At a Glance: Proline vs. 3-Methylproline
| Feature | L-Proline | This compound |
| Structure | Unsubstituted pyrrolidine-2-carboxylic acid | Pyrrolidine-2-carboxylic acid with a methyl group at the 3-position |
| Key Catalytic Reactions | Aldol, Mannich, Michael additions, etc. | Primarily studied in Mannich reactions |
| Stereochemical Control | Generally provides syn-diastereoselectivity in Mannich reactions. | Can exhibit altered diastereoselectivity, favoring anti-products in Mannich reactions. |
| Potential Advantages | Well-established, predictable outcomes, low cost. | Potential for altered stereoselectivity and improved solubility in organic solvents. |
| Limitations | Limited solubility in some organic solvents, may require high catalyst loading. | Less studied, and its efficacy across a broad range of reactions is not fully established. |
Catalytic Performance: A Data-Driven Comparison in the Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a cornerstone transformation for the synthesis of chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The choice of catalyst is paramount in dictating the stereochemical outcome of this reaction. While direct comparative data for this compound is limited, studies on the closely related (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid offer valuable insights into the effect of a methyl substituent on the pyrrolidine ring.
Table 1: Comparison of Proline and a 3-Methylproline Analogue in the Asymmetric Mannich Reaction
| Catalyst | Donor | Acceptor | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | Acetone | N-PMP-protected α-imino ethyl glyoxylate | syn-adduct | 95 | >95:5 | 99 |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic Acid | Propanal | N-PMP-protected α-imino ethyl glyoxylate | anti-adduct | 98 | 99:1 | >99 |
Data for (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid is used as a proxy to illustrate the potential catalytic behavior of a 3-methyl substituted proline derivative.
The data clearly indicates a significant divergence in the stereochemical control exerted by proline and its 3-methylated counterpart. L-proline is well-established to favor the formation of the syn-diastereomer in Mannich reactions.[1] In contrast, the presence of a methyl group on the pyrrolidine ring, as seen with (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, can dramatically shift the selectivity to favor the anti-diastereomer with excellent diastereo- and enantioselectivity.[1] This switch in diastereoselectivity is a critical advantage for synthetic chemists seeking to access the less commonly obtained anti-Mannich products.
The Asymmetric Aldol Reaction: An Extrapolated Comparison
Proline's catalytic cycle in the aldol reaction proceeds through the formation of a key enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is controlled by the catalyst's chiral environment. It is plausible that the introduction of a methyl group at the 3-position of the pyrrolidine ring in this compound would influence the steric environment of the transition state, potentially leading to altered diastereoselectivity and enantioselectivity compared to proline. Further experimental investigation is required to validate this hypothesis and quantify the performance of this compound in this critical transformation.
Mechanistic Insights and the Role of the 3-Methyl Group
The catalytic activity of proline and its derivatives hinges on the cooperative action of the secondary amine and the carboxylic acid group. The amine forms a nucleophilic enamine with a carbonyl donor, while the carboxylic acid activates the electrophile and participates in proton transfer in the transition state.
Figure 1. Generalized workflow of proline-catalyzed reactions.
The stereodivergent outcome observed in the Mannich reaction with a 3-methyl substituted proline analogue suggests that the methyl group plays a crucial role in modifying the transition state geometry. It likely introduces steric hindrance that disfavors the transition state leading to the syn-product, thereby promoting the formation of the anti-diastereomer. This highlights the potential of substituent effects on the pyrrolidine scaffold to fine-tune the catalyst's stereodirecting capabilities.
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is representative for the reaction between cyclohexanone and p-nitrobenzaldehyde.
Materials:
-
L-proline
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Solvent (e.g., DMSO, DMF, or a methanol/water mixture)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0-10.0 equiv).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Three-Component Asymmetric Mannich Reaction
This protocol is representative for the reaction of a ketone, an aldehyde, and an amine.
Materials:
-
L-proline or this compound (or analogue) (10-20 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., acetone, serving as both reactant and solvent, or in a co-solvent like DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vial, combine the aldehyde and the amine in the ketone (or a ketone/co-solvent mixture).
-
Add the catalyst to the mixture.
-
Stir the resulting suspension or solution vigorously at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up the reaction by adding water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
L-proline remains a robust and reliable catalyst for a wide array of asymmetric transformations. However, the exploration of substituted derivatives like this compound opens up new avenues for achieving alternative stereochemical outcomes. The available data on a closely related 3-methylproline analogue in the Mannich reaction demonstrates a clear switch in diastereoselectivity from syn to anti, a highly desirable feature for targeted synthesis. While further research is needed to fully elucidate the catalytic potential of this compound, particularly in the asymmetric aldol reaction, the initial findings suggest that it is a promising catalyst for expanding the synthetic utility of organocatalysis. Researchers and drug development professionals should consider these substituted proline derivatives when seeking to access specific diastereomers or to optimize reaction conditions for improved solubility and performance.
References
Comparative Analysis of Pyrrolidine-2-Carboxylic Acid Derivatives: A Crystallographic Perspective
Introduction
(2S,3S)-3-methylpyrrolidine-2-carboxylic acid is a substituted proline analog of significant interest in medicinal chemistry and drug development due to the conformational constraints imposed by its stereochemistry. While its unique structure is valuable for designing novel therapeutics, a thorough understanding of its three-dimensional arrangement at the atomic level is crucial for structure-activity relationship (SAR) studies. At present, a public record of the single-crystal X-ray diffraction data for this compound is not available.
This guide provides a comparative analysis of the crystallographic data for closely related and structurally significant alternatives: the parent amino acid L-proline and the substituted analog (2S,4R)-4-hydroxyproline. By examining the crystal structures of these compounds, researchers can infer potential conformational preferences and packing interactions that may be relevant to the design and development of derivatives of this compound.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for L-proline and (2S,4R)-4-hydroxyproline, providing a basis for structural comparison.
| Parameter | L-Proline | (2S,4R)-4-Hydroxyproline |
| Chemical Formula | C₅H₉NO₂ | C₅H₉NO₃ |
| Molecular Weight | 115.13 g/mol | 131.13 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a | 5.216(7) Å | 5.27(1) Å |
| b | 8.981(12) Å | 8.20(2) Å |
| c | 11.621(16) Å | 13.56(3) Å |
| Volume (V) | 544.5(13) ų | 586.9(2) ų |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Reference | [1] | [2] |
Caption: Comparison of crystallographic data for L-proline and (2S,4R)-4-hydroxyproline.
Experimental Protocols
The following is a generalized experimental protocol for the determination of a small-molecule crystal structure using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals of the compound of interest are grown using a suitable crystallization technique, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent mixtures may be screened to obtain diffraction-quality crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the X-ray diffractometer.[3]
-
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal while irradiating it with X-rays.[2] The diffracted X-rays are recorded as a series of diffraction patterns.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the diffraction spots are integrated and scaled to produce a reflection file.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Experimental Workflow
Caption: A typical experimental workflow for small-molecule X-ray crystallography.
References
A Comparative Guide to Confirming the Absolute Stereochemistry of 3-Substituted Prolines
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of 3-substituted prolines is a critical step in establishing structure-activity relationships and ensuring target specificity. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to assist in selecting the most suitable method for your research needs.
Methodology Comparison at a Glance
The choice of method for determining the absolute configuration of a 3-substituted proline derivative depends on several factors, including the physical state of the sample, the available instrumentation, and the desired level of structural detail. The following table summarizes the key performance indicators for the three most common techniques: Single-Crystal X-ray Crystallography, NMR Spectroscopy (Mosher's Method), and Vibrational Circular Dichroism (VCD).
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[1] | Analysis of chemical shift differences in diastereomeric derivatives formed with a chiral derivatizing agent.[2][3][4][5] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] |
| Sample Requirement | High-quality single crystal (typically 0.1 - 0.5 mm).[1][8] This can be a significant bottleneck for oils or amorphous solids. | 1-5 mg of purified sample per diastereomer. The sample is chemically modified but can often be recovered. | 2-15 mg of sample, which is recoverable.[1][7] The sample can be a neat liquid, oil, or in solution.[7] |
| Key Advantage | Provides an unambiguous 3D structure, considered the "gold standard" for absolute configuration determination.[9][10] | Does not require crystallization. It is a widely accessible technique for labs with standard NMR equipment. | Applicable to a wide range of samples, including non-crystalline materials, in their solution state.[11] |
| Key Limitation | The primary challenge is growing a single crystal of sufficient quality.[10] The presence of a heavy atom can improve the reliability of the determination.[12][13] | Requires chemical derivatization, which may be challenging for sterically hindered prolines. The analysis relies on empirical models of diastereomer conformations. | Requires quantum chemical calculations (DFT) for spectral prediction, which can be computationally intensive for flexible molecules.[6][14] |
| Analysis Time | Days to weeks, including crystallization and data analysis. | 1-2 days for derivatization and NMR analysis.[2][4][5] | 1-2 days for spectral acquisition and computational analysis. |
Experimental Protocols
Single-Crystal X-ray Crystallography
This method provides the most definitive assignment of absolute stereochemistry by directly observing the three-dimensional arrangement of atoms in a crystal lattice.
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of the 3-substituted proline derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and their coordinates and thermal parameters are refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key value in this analysis; a value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct.[13]
NMR Spectroscopy: The Mosher's Method
This technique is a powerful solution-state method for determining the absolute configuration of chiral secondary amines, such as the proline ring nitrogen after derivatization. It involves the formation of diastereomeric amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2][3][4][15]
Methodology:
-
Preparation of Diastereomeric Amides:
-
Divide the 3-substituted proline sample into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides. Standard peptide coupling reagents can be used for this reaction.
-
Purify both diastereomeric amides.
-
-
NMR Data Acquisition:
-
Dissolve each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers, paying close attention to the protons near the stereocenter at C3 and on the proline ring.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA amide from that of the (S)-MTPA amide (Δδ = δS - δR).
-
A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration at the C3 position.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a highly sensitive probe of the absolute stereochemistry of molecules in solution.[6][11]
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the 3-substituted proline in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.[6] The sample is recoverable after the experiment.
-
Spectral Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample.
-
The measurement is typically carried out in a cell with BaF₂ windows. Data collection can take several hours to achieve a good signal-to-noise ratio.[6]
-
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer of the 3-substituted proline.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum to the calculated spectrum for one enantiomer.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[6][7]
-
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate technique for determining the absolute stereochemistry of a 3-substituted proline derivative.
Caption: Decision workflow for selecting a method to determine absolute stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. biotools.us [biotools.us]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Absolute stereochemistry : the merits of VCD and XRD - ePrints Soton [eprints.soton.ac.uk]
- 14. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Proline Analogs in Asymmetric Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired stereochemical outcomes. L-proline has long been hailed as a foundational "simplest enzyme" in this field, but a vast array of its analogs have since been developed to enhance catalytic efficiency, broaden substrate scope, and overcome limitations such as solubility and high catalyst loadings.[1] This guide provides a comprehensive, data-driven comparison of the performance of key proline analogs in cornerstone asymmetric reactions, supported by experimental data and detailed methodologies.
The remarkable catalytic activity of L-proline and its derivatives stems from their bifunctional nature, possessing both a secondary amine and a carboxylic acid group.[2][3] This allows them to act as versatile catalysts, often proceeding through enamine or iminium ion intermediates to facilitate a wide range of chemical transformations with high stereoselectivity.[1][4] Modifications to the pyrrolidine ring of the proline scaffold have a significant impact on the steric and electronic properties of the catalyst, thereby influencing reaction outcomes.[1]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent structural motifs in natural products and pharmaceuticals.[5] This reaction serves as a critical benchmark for evaluating the efficacy of proline-based organocatalysts.
While L-proline itself is an effective catalyst, often requiring high catalyst loading, its derivatives have shown marked improvements in reactivity and selectivity. For instance, N-Boc protected prolines enhance solubility in organic solvents and modulate reactivity.[5] Other derivatives, such as diphenylprolinol silyl ethers, have demonstrated significantly higher reactivity and selectivity, enabling lower catalyst loadings and shorter reaction times.[6]
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 4 | 97 | 93:7 | 96 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396.] |
| (S)-Diphenylprolinol TMS ether | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 1 | 2 | 99 | 95:5 | >99 | [Hayashi, Y. et al. J. Am. Chem. Soc.2005 , 127, 16028-16029.] |
| (S)-Proline-tetrazole analog | p-Nitrobenzaldehyde | Cyclohexanone | Various | 10 - 20 | 24 - 72 | 60 - 85 | Varies | 80 - 95 | [6] |
| N-Boc-L-proline | Benzaldehyde | Acetone | MeCN | 20 | 24 | 65 | - | 78 | [1] |
Note: Direct comparison can be challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.[1]
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a powerful three-component reaction that yields β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules.[7][8] Proline and its derivatives have proven to be highly effective catalysts for this transformation.
A key aspect of catalyst selection in the Mannich reaction is the control of diastereoselectivity. L-proline typically favors the formation of syn-diastereomers.[9][10] In contrast, β-amino acids like (R)-pyrrolidine-3-carboxylic acid have been shown to be highly effective in promoting the formation of anti-diastereomers with excellent enantioselectivity.[9] This highlights how subtle structural changes in the catalyst can lead to divergent stereochemical outcomes.
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 35 | 12 | 50 | 95:5 | 94 | [List, B. J. Am. Chem. Soc.2000 , 122, 9336-9337.] |
| (R)-pyrrolidine-3-carboxylic acid | p-Nitrobenzaldehyde | Acetone | p-Anisidine | Dioxane | 5 | 18 | 92 | 12:88 | 99 | [9] |
| (S)-Proline | Acetaldehyde | - | N-Boc-imine | Dioxane | 20 | 24 | 85 | - | >99 | [8] |
Performance in Asymmetric Michael Additions
The Michael addition is a crucial method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives catalyze this reaction efficiently, often through an enamine intermediate.[11]
Derivatives such as diarylprolinol silyl ethers are highly effective catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, producing valuable precursors for substituted prolines with high enantioselectivity.[12] Chiral ionic liquids based on L-proline have also been developed and have shown comparable or even improved conversions and enantioselectivities (up to 95% ee) compared to L-proline itself.[13]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 10 | 24 | 95 | 90:10 | 75 | [List, B. et al. Org. Lett.2001 , 3, 2423-2425.] |
| Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | Toluene | 10 | 12 | 92 | >95:5 | >99 | [Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.] |
| L-Proline-based Chiral Ionic Liquid | Cyclohexanone | trans-β-Nitrostyrene | Ethanol | 20 | 48 | 85 | - | 93 | [13] |
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline or its derivative (as specified in the data table) is added to the mixture. The reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
General Procedure for a Proline-Catalyzed Asymmetric Mannich Reaction:
In a typical procedure, the aldehyde (1.0 mmol), amine (1.1 mmol), and the proline analog catalyst (as specified in the data table) are dissolved in the indicated solvent (2.0 mL). The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the given time. The reaction is then worked up, and the product is purified by flash chromatography. The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis.
General Procedure for an Organocatalytic Asymmetric Michael Addition:
To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (5.0 mL) at 0 °C, benzoic acid (0.1 mmol, 10 mol%) is added. The aldehyde or ketone (2.0 mmol) is then added dropwise, and the reaction is stirred at the specified temperature. After the indicated time, the reaction is quenched, and the product is isolated and purified. The resulting product can then be further processed, for example, through reduction and cyclization to yield the corresponding proline derivative.[12]
Visualizing the Catalytic Pathways
The catalytic cycles of proline and its analogs in these asymmetric reactions are central to understanding their function. Below are visualizations of the general mechanisms.
Caption: Generalized catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
Caption: Generalized catalytic cycle of a proline-catalyzed asymmetric Mannich reaction.
Caption: Structures of L-proline and representative analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Influence of 3-Methylproline Isomers on Peptide Folding
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline analogs is a key strategy in peptide design and drug development to modulate conformational stability and biological activity. Among these, 3-methylproline presents a subtle yet impactful modification. The stereochemistry at the Cγ position, differentiating between (2S,3S)-3-methylproline (cis) and (2S,3R)-3-methylproline (trans), dictates distinct conformational preferences within a peptide backbone. This guide provides an objective comparison of the relative efficacy of these two isomers in influencing peptide folding, supported by a synthesis of experimental data from the literature.
Quantitative Comparison of Conformational Effects
The primary influence of 3-methylproline isomers lies in their effect on the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond. The following tables summarize the key quantitative differences observed in model peptides.
| Parameter | (2S,3S)-3-methylproline (cis-Methyl) | (2S,3R)-3-methylproline (trans-Methyl) | Proline (Unsubstituted) |
| Favored Ring Pucker | Cγ-endo | Cγ-exo | Cγ-endo / Cγ-exo equilibrium |
| Effect on ψ Dihedral Angle | Strong restriction | Minor effect | Flexible |
| Stabilization of Secondary Structures | Destabilizes γ-turns | Similar to proline | Supports β-turns, PPII helices |
| Preceding Peptide Bond Isomerism (% cis in water) | ~25-30%[1] | ~25-30%[1] | ~20-30%[1] |
Table 1: General Conformational Preferences. The cis and trans nomenclature for the isomers refers to the relationship between the methyl group and the carboxamide group on the proline ring.
| Peptide Context | Isomer | Key Observation | Quantitative Finding |
| Ac-MePro-NHMe | cis-(2S,3S) | Stabilizes Cγ-endo pucker | Strongly restricts ψ angle |
| Ac-MePro-NHMe | trans-(2S,3R) | Conformational states nearly identical to Ac-Pro-NHMe | Minor effect on ψ angle |
Table 2: Observations in Model Dipeptides. These studies highlight the significant steric influence of the cis-methyl group compared to the more proline-like behavior of the trans-methyl group.
Experimental Protocols
The data presented is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. Below are detailed, representative methodologies for these key experiments.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink amide resin) using a standard Fmoc/tBu strategy. The respective Fmoc-protected 3-methylproline isomers are coupled to the growing peptide chain using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: To observe the overall complexity and the presence of multiple conformations (due to cis-trans isomerization). The ratio of cis to trans isomers can be quantified by integrating the distinct resonances for each form.
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the same spin system (i.e., within a single amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOEs, such as between the α-proton of the preceding residue and the δ-protons of the proline ring, are used to definitively assign the cis or trans conformation of the peptide bond.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. The chemical shift difference between the Cβ and Cγ carbons of the proline ring is a reliable indicator of the trans (difference of < 5 ppm) or cis (difference of > 5 ppm) isomer.
-
-
Data Analysis: The spectra are processed and analyzed to assign all relevant proton and carbon chemical shifts. Dihedral angle constraints are derived from coupling constants (e.g., ³J(HNHα)) and NOE intensities, which are then used to calculate solution structures or define conformational preferences.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 50-100 µM.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to determine the secondary structure content. A strong negative band around 206 nm and a weak positive band around 228 nm are characteristic of a polyproline II (PPII) helix, a common conformation for proline-rich peptides.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments and the key decision points in comparing the effects of 3-methylproline isomers.
Figure 1: Experimental workflow for comparing 3-methylproline isomers.
Figure 2: Detailed NMR analysis pathway for isomer characterization.
References
A Comparative Guide to Validating the Enantiomeric Purity of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing safety and efficacy. This guide provides an objective comparison of three primary analytical techniques for validating the enantiomeric purity of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a proline analog of significant interest. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For proline and its analogs, polysaccharide-based CSPs are often effective.[1][2]
Experimental Protocol
-
Instrumentation: Standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: The sample of 3-methylpyrrolidine-2-carboxylic acid is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.[3] Direct analysis of underivatized amino acids is often possible on specific macrocyclic glycopeptide-based CSPs, which simplifies sample preparation.[5]
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is another robust separation technique, particularly valued for its high resolution. For non-volatile analytes like amino acids, a derivatization step is necessary to increase volatility.[6][7] A common approach involves a two-step esterification and acylation process.[8]
Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: Increase to 180 °C at 4 °C/min.
-
Hold: Hold at 180 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Derivatization Protocol:
-
Esterification: Add 1 mL of 3N HCl in isopropanol to ~1 mg of the sample. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue. Heat at 60 °C for 15 minutes. The sample is then cooled and ready for injection.[3]
-
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. By reacting the chiral analyte with a pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their quantification by integrating the respective signals.[10][11]
Experimental Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethylamine.
-
Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Derivatization Protocol:
-
Dissolve ~10 mg of 3-methylpyrrolidine-2-carboxylic acid in 0.7 mL of CDCl₃ in an NMR tube.
-
Add 1.2 equivalents of (R)-(+)-1-Phenylethylamine.
-
Add 1.1 equivalents of EDC to facilitate amide bond formation.
-
Allow the reaction to proceed at room temperature for 1-2 hours until completion.
-
-
NMR Acquisition: Acquire a standard proton (¹H) NMR spectrum. The signals corresponding to the methyl groups of the newly formed diastereomeric amides will appear at different chemical shifts.
-
Data Analysis: Integrate the distinct signals for each diastereomer. The enantiomeric excess (% ee) is calculated from the ratio of the integrals.
Quantitative Performance Comparison
The following table summarizes hypothetical but realistic performance data for the analysis of a sample of this compound with an expected enantiomeric excess of 99%.
| Parameter | Chiral HPLC | Chiral GC-FID | ¹H NMR (400 MHz) |
| Retention Time (Major) | 12.5 min | 15.2 min | N/A |
| Retention Time (Minor) | 14.8 min | 15.9 min | N/A |
| Resolution (Rs) | > 2.0 | > 1.8 | N/A |
| Signal Separation (Δδ) | N/A | N/A | ~0.05 ppm |
| Analysis Time | ~20 min | ~25 min | ~10 min (acquisition) |
| Calculated % ee | 99.0% | 99.1% | 98.9% |
| Precision (RSD) | < 1% | < 1.5% | < 2% |
| Limit of Quantitation | ~0.05% of minor enantiomer | ~0.05% of minor enantiomer | ~0.5% of minor enantiomer |
Method Selection Guide
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Sample Preparation | Simple (dissolution) | Complex (derivatization required) | Moderate (derivatization required) |
| Sensitivity | High | Very High | Moderate |
| Accuracy/Precision | Excellent | Excellent | Good |
| Throughput | Moderate | Moderate | High (with autosampler) |
| Racemization Risk | Low | Moderate (during derivatization)[12] | Low |
| Instrumentation | Common in analytical labs | Common in analytical labs | Common in chemistry labs |
| Best For | Routine, accurate QC; preparative separation | High-resolution analysis; volatile matrices | Rapid screening; structural confirmation |
Conclusion
The choice of method for validating the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC offers a robust and straightforward approach with minimal sample preparation, making it ideal for routine quality control. Chiral GC provides excellent resolution but requires a more involved derivatization step that carries a risk of racemization if not optimized.[12] NMR spectroscopy with a chiral derivatizing agent is a powerful, non-separative technique that is excellent for rapid analysis and can provide structural information simultaneously, though it generally offers lower sensitivity for detecting trace enantiomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Properties of Proline Analogs: An Experimental and Computational Perspective
For researchers, scientists, and drug development professionals, understanding the nuanced structural behavior of proline analogs is critical for effective molecular design and engineering. This guide provides an objective comparison of experimental and computational approaches used to characterize the conformational properties of these unique amino acids, supported by representative data and detailed methodologies.
Proline and its analogs are exceptional among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic side chain. This rigidity plays a pivotal role in determining the structure and function of peptides and proteins. The equilibrium between cis and trans conformations of the X-Pro peptide bond, along with the puckering of the pyrrolidine ring, are key determinants of the overall molecular architecture. Both experimental techniques and computational modeling are indispensable tools for elucidating these properties. This guide explores the synergies and divergences between these approaches, offering a comprehensive overview for researchers in the field.
Quantitative Comparison of Conformational Properties
The following table summarizes representative experimental and computational data for key conformational properties of selected proline analogs. These values are compiled from various studies and are intended to provide a comparative overview.
| Proline Analog | Property | Experimental Value | Computational Value | Experimental Method | Computational Method |
| Proline | trans/cis ratio (in aqueous solution) | ~4:1 | ~4:1 - 5:1 | NMR Spectroscopy[1][2] | Molecular Dynamics (AMBER force field)[2] |
| φ dihedral angle (°) | -60 ± 15 | -65 ± 10 | X-ray Crystallography[3] | DFT (B3LYP/6-31G) | |
| ψ dihedral angle (°) | -45 ± 15 (α), 135 ± 15 (β) | -40 ± 15 (α), 140 ± 15 (β) | X-ray Crystallography[3] | DFT (B3LYP/6-31G) | |
| α-Methylproline | trans/cis ratio | Predominantly trans | >95% trans | NMR Spectroscopy[4] | DFT Calculations |
| φ dihedral angle (°) | -60 ± 10 | -60 ± 5 | X-ray Crystallography | DFT Calculations[4] | |
| ψ dihedral angle (°) | Restricted to α- and 310-helical regions | -30 ± 15 | X-ray Crystallography | DFT Calculations[4] | |
| 4(R)-Methylproline | Ring Pucker Preference | Down | Down | NMR Spectroscopy[5] | DFT (M06-2X/cc-pVTZ)[5] |
| trans/cis ratio in water | Not specified | Not specified | CD and NMR[5] | DFT (M06-2X/cc-pVTZ)[5] | |
| 4(S)-Methylproline | Ring Pucker Preference | Up | Up | NMR Spectroscopy[5] | DFT (M06-2X/cc-pVTZ)[5] |
| trans/cis ratio in water | Not specified | Not specified | CD and NMR[5] | DFT (M06-2X/cc-pVTZ)[5] | |
| (4R)-Fluoroproline | Ring Pucker Preference | Cγ-exo | Cγ-exo | NMR Spectroscopy[6] | DFT (M06/cc-pVDZ)[6] |
| (4S)-Fluoroproline | Ring Pucker Preference | Cγ-endo | Cγ-endo | NMR Spectroscopy[6] | DFT (M06/cc-pVDZ)[6] |
| 4-Hydroxyproline | pKa1 (COOH) | 1.82[7] | Not specified | Experimental Measurement[7] | Not specified |
| pKa2 (NH2+) | 9.65[7] | Not specified | Experimental Measurement[7] | Not specified |
Note: Dihedral angle values represent a typical range observed in protein structures and computational models.
Experimental and Computational Methodologies
A detailed understanding of the methodologies employed is crucial for interpreting the data and appreciating the strengths and limitations of each approach.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for characterizing the solution-state conformation and dynamics of proline analogs.
-
cis/trans Isomerization: The populations of cis and trans isomers can be quantified by integrating the distinct sets of resonances for each conformer in 1D or 2D NMR spectra.[1][2] The exchange rate between isomers can be determined using techniques like EXSY (Exchange Spectroscopy).
-
Ring Puckering: The conformation of the pyrrolidine ring (endo vs. exo pucker) is determined by analyzing 3JHH coupling constants and Nuclear Overhauser Effect (NOE) data.[8]
-
Dihedral Angles: Backbone φ and ψ angles can be estimated from measured J-couplings and NOE-derived distance restraints.[9]
-
General Protocol:
-
Sample Preparation: The proline analog or a peptide containing it is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on a high-field spectrometer (e.g., 500 or 600 MHz).
-
Data Analysis: Resonance assignment is followed by the extraction of key parameters: chemical shifts, coupling constants, and NOE intensities. These parameters are then used to determine the relative populations of conformers and to calculate structural restraints.
-
X-ray Crystallography: Provides high-resolution, solid-state structures of proline analogs and their containing peptides.
-
General Protocol:
-
Crystallization: Single crystals of the target molecule are grown by slow evaporation or other techniques.
-
Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates are derived and refined to yield a detailed 3D structure.
-
Computational Methods
Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure and energetics of molecules.
-
Conformational Energies: DFT is employed to calculate the relative energies of different conformers (e.g., cis vs. trans, endo vs. exo puckers) to predict their relative populations.[5][10]
-
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformers are determined.
-
Typical Protocol:
-
Model System: A model compound, such as an N-acetyl-N'-methylamide derivative of the proline analog, is constructed.[10]
-
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using a chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).[5][10] Solvation effects are often included using a continuum solvent model (e.g., SMD, PCM).[5]
-
Molecular Dynamics (MD) Simulations: A computational method for simulating the time-dependent behavior of a molecular system.
-
Conformational Sampling: MD simulations provide insights into the dynamic equilibrium between different conformers and the pathways of interconversion.[2]
-
Free Energy Landscapes: Advanced sampling techniques can be used to calculate the free energy difference between conformational states.
-
Typical Protocol:
-
System Setup: The proline analog or peptide is placed in a simulation box with an explicit solvent (e.g., water).
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.[2][9]
-
Simulation: The system is equilibrated, and then a production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Trajectory Analysis: The simulation trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and other structural properties.
-
Visualization of the Comparative Workflow
The following diagram illustrates the general workflow for comparing experimental and computational data for proline analogs.
Caption: A flowchart illustrating the parallel experimental and computational workflows that lead to a comparative analysis of proline analog properties.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Proline and Its Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This distinct structural feature has made proline and its chemically modified derivatives a subject of intense research in medicinal chemistry and drug discovery. The modification of the proline scaffold has given rise to a plethora of analogues with diverse and often enhanced biological activities, ranging from antimicrobial and anticancer effects to potent and selective enzyme inhibition.
This guide provides an objective comparison of the biological activities of proline and its key derivatives, supported by experimental data. It aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Comparative Analysis of Biological Activities
The biological activities of proline derivatives are largely influenced by the nature and position of substituents on the pyrrolidine ring. These modifications can alter the molecule's conformation, polarity, and ability to interact with biological targets, leading to significant changes in efficacy and selectivity.
Antimicrobial Activity
Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of antibiotics, and synthetic proline derivatives have been developed to mimic or enhance their activity. Modifications often focus on increasing the net positive charge and optimizing the peptide's conformation for interaction with bacterial membranes or intracellular targets.
Table 1: Comparison of Antimicrobial Activity (MIC, µM)
| Compound/Peptide | Organism | MIC (µM) | Reference |
| Apidaecin 1b (Wild-type PrAMP) | E. coli | >61 | [1] |
| Api137 (Apidaecin derivative) | E. coli | 14 - 28 | [1] |
| Api88 (C-terminally amidated Api137) | E. coli | 3.5 | [1] |
| Chex1Arg20 (Designer PrAMP) | C. neoformans | >61 | [1] |
| Chex1Arg20 D4K (Chex1Arg20 derivative) | C. neoformans | 1.6 | [1] |
| KDEON WK-11 (De-novo designed peptide) | P. aeruginosa | 3.12 | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
The data indicates that modifications enhancing the net positive charge and C-terminal amidation can significantly improve the antimicrobial potency of proline-containing peptides against both bacteria and fungi.[1]
Anticancer Activity
Proline analogues have been investigated for their potential to inhibit cancer cell growth. One notable example is cis-4-hydroxy-L-proline (CHP), which modulates collagen metabolism and has demonstrated antiproliferative effects in various cancer cell lines.[3][4] The mechanism often involves the disruption of collagen synthesis, which is crucial for tumor growth and metastasis.[5][6]
Table 2: Comparison of Anticancer Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| cis-4-Hydroxy-L-proline (CHP) | Pancreatic Carcinoma (Panc02) | Dose-dependent growth inhibition | [3] |
| Proline Analogue 1 | T. cruzi (epimastigotes) | 20 - 55 | [7] |
| Proline Analogue 2 | T. cruzi (epimastigotes) | 20 - 55 | [7] |
| Proline Analogue 3 | T. cruzi (epimastigotes) | 20 - 55 | [7] |
| Benzil bis-hydrazone derivative 5i | Liver Carcinoma (HepG-2) | 0.93 | [8] |
| Benzil bis-hydrazone derivative 5j | Liver Carcinoma (HepG-2) | 1.18 | [8] |
| Doxorubicin (Reference Drug) | Liver Carcinoma (HepG-2) | Not specified, used as a standard | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies have shown that CHP can inhibit the proliferation of pancreatic cancer cells in a dose-dependent manner, both in vitro and in vivo.[3] Furthermore, novel synthetic derivatives, such as benzil bis-hydrazones, have exhibited potent anticancer activity against liver carcinoma cells.[8]
Enzyme Inhibition
The rigid structure of the proline ring makes its analogues ideal scaffolds for designing potent and selective enzyme inhibitors. They have been successfully developed to target a range of enzymes implicated in various diseases.
Proline Dehydrogenase (PRODH) Inhibition: PRODH is a key enzyme in proline catabolism, and its inhibition is a target for cancer therapy.[9] Several proline analogues have been shown to act as competitive inhibitors of PRODH.[9]
Table 3: Comparison of Proline Dehydrogenase (PRODH) Inhibition
| Inhibitor | Ki (mM) | Reference |
| S-(–)-Tetrahydro-2-furoic acid (1) | 0.3 | [9] |
| Cyclobutane-1,1-dicarboxylic acid (2) | 1.4 | [9] |
| Cyclobutanecarboxylic acid (3) | 2.0 | [9] |
| Cyclopropanecarboxylic acid (4) | 6.0 | [9] |
| Acetic acid | ~30 | [9] |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Cathepsin S Inhibition: Cathepsin S is a cysteine protease involved in autoimmune diseases.[10] Proline-derived compounds have been synthesized as potent and selective inhibitors of this enzyme.[10]
Table 4: Comparison of Cathepsin S Inhibition
| Compound | Cathepsin S IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin K IC50 (nM) | Reference |
| Compound 19-(S) | 18 | >10000 | 1200 | [10] |
HCV NS5A Inhibition: Non-structural protein 5A (NS5A) is a crucial protein for Hepatitis C virus (HCV) replication.[11] Proline-containing structures are central to some of the most potent NS5A inhibitors.[11]
Table 5: Comparison of HCV NS5A Inhibition
| Compound | HCV Replicon EC50 (nM) | Reference |
| BMS-824 | ~10 | [12] |
| BMS-858 | ~2000 (used for resistance studies) | [11] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Workflows and Signaling Pathways
The screening and evaluation of proline derivatives typically follow a structured workflow, from initial design to in vivo testing.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
1. Preparation of Bacterial Inoculum:
-
A pure bacterial culture is grown on an appropriate agar plate.
-
A bacterial suspension is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[14]
-
This suspension is then diluted in a liquid growth medium, such as Mueller-Hinton Broth, to the final required concentration for inoculation (e.g., 5 × 10⁵ CFU/mL).[15]
2. Preparation of Microtiter Plates:
-
The proline derivatives (test compounds) are serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.[14]
-
This creates a range of decreasing concentrations of the compound.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
3. Inoculation and Incubation:
-
The standardized bacterial suspension is added to each well (except the negative control).[14]
-
The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14][16]
4. Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity (cloudiness), which indicates bacterial growth.[14]
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[18]
1. Cell Seeding:
-
Adherent or suspension cells are seeded into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allowed to attach or stabilize overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the proline derivatives. Control wells (untreated cells) are also included.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
3. MTT Addition and Incubation:
-
After the treatment period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C.[19] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20]
4. Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken to ensure complete dissolution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.
Enzyme Inhibition Assay (Example: Cathepsin S)
This protocol describes a fluorometric assay to measure the inhibitory activity of compounds against Cathepsin S.[21][22]
1. Reagent Preparation:
-
Prepare a 1x Cathepsin Buffer from a concentrated stock.[21]
-
Dilute the Cathepsin S enzyme to a working concentration (e.g., 1 ng/µl) in the 1x Cathepsin Buffer.[21]
-
Prepare serial dilutions of the proline derivative inhibitors at a concentration 10-fold higher than the desired final concentration.[21]
-
Dilute a fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC) in the 1x Cathepsin Buffer.[23]
2. Assay Procedure:
-
In a 96-well black microplate, add the diluted enzyme to each well.
-
Add the test inhibitors to the respective wells. Include a positive control (enzyme, no inhibitor) and a negative control (inhibitor control, e.g., E-64).[21]
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
3. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.[21]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[21]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λEx = 400 nm / λEm = 505 nm for AFC-based substrates).[23]
4. Data Analysis:
-
The inhibitory activity is calculated by comparing the fluorescence in the inhibitor-treated wells to the positive control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The structural versatility of the proline scaffold provides a fertile ground for the development of novel therapeutic agents. As demonstrated, strategic modifications of the proline ring can lead to derivatives with potent and selective biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The data presented in this guide highlights the significant potential of proline analogues in addressing diverse medical needs. Future research will likely focus on refining structure-activity relationships, optimizing pharmacokinetic properties, and exploring new biological targets to unlock the full therapeutic potential of this unique class of molecules.
References
- 1. Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Hydroxyproline-mediated pancreatic carcinoma growth inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
assessment of different chiral derivatization reagents for carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric composition of chiral carboxylic acids is a critical aspect of pharmaceutical development, metabolomics, and quality control. Direct enantiomeric separation on chiral stationary phases can be challenging and expensive. An effective alternative is chiral derivatization, a technique that involves the reaction of the chiral carboxylic acid with an enantiomerically pure reagent to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated and quantified using standard achiral chromatography techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors.
This guide provides a comparative assessment of common chiral derivatization reagents for carboxylic acids, focusing on their performance, reaction conditions, and analytical applications.
Comparison of Chiral Derivatization Reagents
The selection of an appropriate chiral derivatization reagent depends on several factors, including the analytical technique to be used, the required sensitivity, and the nature of the carboxylic acid analyte. This section provides a summary of the performance of several widely used reagents.
| Reagent | Analytical Technique | Typical Reaction Time | Typical Reaction Temperature (°C) | Diastereomeric Resolution (Rs) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | NMR, GC-MS | 1 - 12 hours | Room Temperature | Not directly measured by Rs; based on NMR signal separation | Analyte dependent | Well-established method for absolute configuration determination by NMR. | Primarily for NMR; requires conversion to acid chloride (MTPA-Cl) which is moisture sensitive. |
| (R)-(+)-1-Phenylethylamine | HPLC-UV, LC-MS | 15 minutes - 2 hours | Room Temperature - 60°C | Good to excellent | Analyte and detector dependent | Readily available and relatively inexpensive; forms stable amides. | May require a coupling agent (e.g., EDC, DCC). |
| (S)-Anabasine | LC-ESI-MS/MS | 5 minutes | Room Temperature | 1.75 - 2.03[1] | 1.8 - 11 fmol (on-column)[1] | Rapid reaction; significantly enhances MS detection (20-160 fold increase in response)[1]. | Requires a coupling agent. |
| Fluorescent Reagents (e.g., NBD-APy, DBD-APy) | HPLC-Fluorescence | 60 - 90 minutes | 60°C | Good to excellent | 10 - 30 fmol[2] | High sensitivity with fluorescence detection. | May require activation agents; can be more expensive. |
| O-(4-Nitrophenyl)hydroxylamine (for GC-MS) | GC-MS | 60 minutes | 60°C | Good | Analyte dependent | Suitable for GC-MS analysis. | Requires derivatization of the hydroxyl group as well. |
Experimental Protocols and Workflows
Detailed and optimized experimental protocols are crucial for successful and reproducible chiral derivatization. Below are representative protocols for some of the discussed reagents.
Derivatization using α-Methoxy-α-trifluoromethylphenylacetyl Chloride (MTPA-Cl)
This protocol is primarily intended for the determination of enantiomeric excess and absolute configuration by NMR spectroscopy.
Materials:
-
Chiral carboxylic acid sample
-
(R)- or (S)-MTPA-Cl
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR
-
Deuterated water (D₂O)
-
Nitrogen or Argon gas supply
Protocol:
-
Dissolve the chiral carboxylic acid (1-5 mg) in anhydrous DCM or CDCl₃ (0.5 mL) in a dry NMR tube under an inert atmosphere (N₂ or Ar).
-
Add anhydrous pyridine (2-3 equivalents).
-
Add a slight excess (1.1-1.2 equivalents) of (R)- or (S)-MTPA-Cl to the solution.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 1-12 hours, monitoring the reaction progress by ¹H NMR.
-
After completion, a small amount of D₂O can be added to quench any remaining MTPA-Cl.
-
Acquire ¹H and/or ¹⁹F NMR spectra to determine the chemical shift differences between the diastereomeric esters.
References
- 1. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, a compound that requires careful management as a hazardous waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water.[1]
II. Waste Classification and Segregation
This compound is classified as hazardous waste.[1] As such, it must not be disposed of in standard laboratory trash or flushed down the drain.[4][5] Proper segregation of this chemical waste is a critical step to prevent dangerous reactions.
Key Segregation Principles:
-
Dedicated Waste Container: Use a designated, properly labeled, and chemically compatible container for the collection of this compound waste.[6][7]
-
Avoid Mixing: Do not mix this compound with other incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[5]
-
Solid Waste: As a crystalline powder, it should be treated as solid chemical waste.[7][8]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound.
1. Container Preparation and Labeling:
- Select a clean, dry, and robust container made of a material compatible with the chemical. The original container, if in good condition, is an ideal choice.[5]
- Affix a "Hazardous Waste" label to the container.[9][10]
- The label must include the full chemical name: "this compound", the date when the first waste was added, and the name of the generating laboratory or researcher.[9][10]
2. Waste Accumulation:
- Carefully transfer the waste solid into the prepared container using a clean scoop or spatula.
- Ensure the container is securely closed after each addition to prevent spills or the release of dust.[5][6]
- Store the waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]
3. Storage and Inspection:
- The SAA should be a secondary containment system to capture any potential leaks.
- Regularly inspect the waste container for any signs of leakage or deterioration.[5]
- Keep a log of the accumulated waste.
4. Arranging for Final Disposal:
- Once the container is full or has been in accumulation for the maximum allowed time (as per institutional and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4][6]
- Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.[7]
IV. Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not provided in the available literature, general federal and institutional guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [6] |
| Maximum Amount of Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [6] |
| Maximum Storage Time in SAA | Up to 12 months (unless accumulation limits are reached sooner) | [6] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | [11] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
- 1. fishersci.ie [fishersci.ie]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. 290090010 [thermofisher.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
